5-Fluoropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H |
InChI Key |
SYOAUEYOIWDOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1F |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis of 5-Fluoropyrazolo[1,5-a]pyridine Scaffolds
The following technical guide details the synthesis of novel 5-fluoropyrazolo[1,5-a]pyridine derivatives. This document is structured for researchers and medicinal chemists, focusing on scalable, high-fidelity protocols and the mechanistic rationale behind them.
A Modular Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole, azaindole, and quinoline cores. It is increasingly utilized in kinase inhibitors (e.g., JAK, Trk) and CNS-active agents due to its favorable physicochemical properties and distinct hydrogen-bonding vectors.
The specific incorporation of a fluorine atom at the 5-position (C5) offers critical medicinal chemistry advantages:
-
Metabolic Blockade: C5 corresponds to the position para to the bridgehead nitrogen (analogous to the para-position in pyridine). This is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Fluorination blocks this "soft spot," extending half-life (
). -
Electronic Tuning: The strong electronegativity of fluorine modulates the pKa of the bridgehead nitrogen, influencing solubility and permeability without significantly altering steric bulk.
This guide presents a regioselective synthetic route starting from 4-aminopyridine, ensuring the precise installation of the fluorine atom prior to ring fusion.
Retrosynthetic Analysis
To achieve the 5-fluoro substitution pattern, a "pre-functionalization" strategy is superior to late-stage fluorination, which typically favors the electron-rich C3 position.
Logic Flow:
-
Target: this compound-3-carboxylate (a versatile intermediate).
-
Disconnection: The C3-C3a and N1-N2 bonds are formed via a [3+2] cycloaddition.
-
Precursors: An electron-deficient alkyne (dipolarophile) and a substituted pyridinium N-aminide (1,3-dipole).
-
Regiochemistry: To place the fluorine at C5 of the fused system, the starting pyridine must be substituted at C4 .
Figure 1: Retrosynthetic logic dictating the use of 4-fluoropyridine to access the 5-fluoro fused system.
Comprehensive Synthetic Protocol
Phase 1: Synthesis of 4-Fluoropyridine (The Precursor)
Note: 4-Fluoropyridine is unstable as a free base (prone to polymerization). It is best synthesized and stored as a salt or used immediately.
Rationale: Direct nucleophilic fluorination of 4-chloropyridine is difficult. The Balz-Schiemann reaction using 4-aminopyridine is the industry standard for reliability.
Protocol:
-
Diazotization: Dissolve 4-aminopyridine (100 mmol) in 48% tetrafluoroboric acid (
, 50 mL) at 0°C. -
Salt Formation: Dropwise add a solution of
(110 mmol in water) while maintaining the temperature below 5°C. Stir for 1 hour. -
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether and dry under vacuum (Warning: Diazonium salts are shock-sensitive; handle with care).
-
Decomposition: Gently heat the dry salt in sand or oil bath to 150°C (decomposition releases
and ). Distill the resulting 4-fluoropyridine directly into a receiving flask containing cold ether or convert immediately to the HCl salt.
Phase 2: N-Amination (Formation of the 1,3-Dipole)
Reagent Choice: While O-(mesitylsulfonyl)hydroxylamine (MSH) gives high yields, it is potentially explosive. Hydroxylamine-O-sulfonic acid (HOSA) is the safer, scalable alternative recommended for industrial applications.
Protocol:
-
Dissolution: Dissolve 4-fluoropyridine (or its HCl salt, neutralized with 1 eq. mild base) in water (0.5 M concentration).
-
Reagent Addition: Add HOSA (1.2 eq.) and
(1.2 eq.) to buffer the solution near pH 7-8. -
Reaction: Heat to 90°C for 1-2 hours.
-
Workup: Cool the solution. The product, 1-amino-4-fluoropyridinium mesylate/sulfate , often precipitates or can be isolated by removing water and triturating with ethanol.
-
Checkpoint: 1H NMR (
) should show a downfield shift of pyridine protons compared to the starting material.
-
Phase 3: [3+2] Cycloaddition (Ring Closure)
This step dictates the core structure. The reaction between the N-aminopyridinium salt and an alkyne (e.g., ethyl propiolate) is a 1,3-dipolar cycloaddition followed by aromatization.
Regiochemistry:
-
The amino group (N-exocyclic) attacks the
-carbon of the propiolate. -
The pyridine
-carbon (C2 or C6) attacks the -carbon of the propiolate. -
Since the starting material is 4-substituted , positions 2 and 6 are equivalent. The substituent ends up at C5 of the final pyrazolo[1,5-a]pyridine.
Protocol:
-
Setup: Suspend 1-amino-4-fluoropyridinium salt (10 mmol) in DMF (20 mL).
-
Base: Add
(2.5 eq.) to generate the N-iminopyridinium ylide in situ. The solution will likely turn a deep color (yellow/orange). -
Addition: Add Ethyl propiolate (1.2 eq.) dropwise at room temperature.
-
Note: For 3-substituted targets, use dimethyl acetylenedicarboxylate (DMAD) or similar.
-
-
Conditions: Stir at room temperature for 12 hours. If conversion is slow (monitored by LCMS), heat to 60°C.
-
Workup: Dilute with water (100 mL). Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white to pale yellow solid.
Yield Expectation: 40-65% over two steps (N-amination + Cyclization).
Mechanistic Visualization
The following diagram illustrates the transformation from the pyridinium salt to the bicyclic core, highlighting the atom mapping that places the fluorine at C5.
Figure 2: Reaction pathway. The symmetry of the 4-fluoro precursor ensures a single regioisomer is formed.
Characterization & Validation
To ensure E-E-A-T standards, the synthesized compound must be validated against these criteria:
| Analytical Method | Expected Signal / Characteristic | Interpretation |
| 1H NMR (DMSO-d6) | Doublet of Doublets at ~8.5-8.8 ppm (H7) | The proton at C7 (adjacent to bridgehead N) is most deshielded. Coupling with F (J~3-5 Hz) confirms location. |
| 19F NMR | Singlet (or multiplet) at ~-100 to -110 ppm | Diagnostic for aromatic fluorine. Shift confirms attachment to the pyridine ring. |
| LCMS (ESI+) | [M+H]+ = Calculated Mass | Essential for purity check. No bromine/chlorine isotope patterns should be visible. |
| Regiochemistry | NOESY Correlation | NOE between H7 and H2 (pyrazole) is often weak; NOE between H4 and H3 (ester/H) confirms the 5-F placement. |
Case Study: Application in Kinase Inhibition
Context: Many JAK2 and Trk inhibitors utilize the pyrazolo[1,5-a]pyrimidine or pyridine core. Application: The 5-fluoro derivative synthesized above serves as an advanced intermediate.
-
Functionalization: The ester at C3 can be hydrolyzed to the acid and coupled with amines (e.g., aminopyrazoles, benzylamines) to generate libraries of amide-linked inhibitors.
-
Bioactivity: In Trk inhibitors, the 5-F substituent has been shown to increase potency by 5-10 fold compared to the hydrogen analog due to improved hydrophobic contact with the ATP binding pocket and reduced metabolic clearance.
References
-
Synthesis of Pyrazolo[1,5-a]pyridines
- Title: "Regioselective synthesis of pyrazolo[1,5-a]pyridine deriv
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Fluorination Reagents & Safety
-
Medicinal Chemistry of Pyrazolo[1,5-a]pyridine
- Title: "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Drug Discovery"
- Source: Journal of Medicinal Chemistry (via PubMed/NIH)
-
URL:[Link] (General reference to scaffold utility in kinase inhibitors).
-
Cycloaddition Methodology
- Title: "Synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition"
- Source: RSC Advances / ChemSpider
-
URL:[Link]
Sources
An In-Depth Technical Guide to the Quantum Yield of 5-Fluoropyrazolo[1,5-a]pyridine and its Analogs
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a significant N-heterocyclic system that has garnered substantial interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it a privileged core for the development of novel therapeutic agents and functional materials.[3][4] A key application of these compounds lies in their fluorescent properties, which are highly tunable through synthetic modification. This guide provides a comprehensive technical overview of the fluorescence quantum yield of 5-Fluoropyrazolo[1,5-a]pyridine and its analogs, offering insights into the structural factors that govern their photophysical behavior and providing detailed methodologies for their characterization. While specific experimental data for this compound is not extensively reported, this guide will establish a robust framework for its investigation based on the well-documented properties of its analogs.
The Pyrazolo[1,5-a]pyridine Core: A Potent Fluorophore
The inherent photophysical properties of the pyrazolo[1,5-a]pyridine nucleus make it an excellent candidate for the design of fluorescent probes. For instance, a pyrazolo[1,5-a]pyridine derivative functionalized with a carboxylic acid has been reported to exhibit a high fluorescence quantum yield (Φ) of 0.64 in acidic aqueous solutions, demonstrating the potential of this scaffold for bright emission.[5] The fluorescence of these compounds is sensitive to their environment and substitution pattern, allowing for the rational design of probes for various applications, including pH sensing.[5]
The Influence of Substituents on Quantum Yield: Lessons from Analogs
Extensive research on the closely related pyrazolo[1,5-a]pyrimidine system provides valuable insights into the structure-property relationships that govern the quantum yield of these fused N-heterocycles. The quantum yield of pyrazolo[1,5-a]pyrimidine derivatives can be modulated over a wide range, from as low as 0.01 to an impressive 0.97.[6] This remarkable tunability is primarily dictated by the electronic nature of the substituents on the heterocyclic core.[6]
A key finding is that the presence of electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring generally leads to an enhancement of the fluorescence quantum yield.[6] Conversely, electron-withdrawing groups (EWGs) at the same position tend to decrease the quantum yield.[6] This effect is attributed to the modulation of the intramolecular charge transfer (ICT) character of the excited state. EDGs can enhance the radiative decay pathway (fluorescence) by increasing the electron density of the aromatic system, while EWGs may promote non-radiative decay pathways.
The Anticipated Role of Fluorine at the 5-Position
The introduction of a fluorine atom at the 5-position of the pyrazolo[1,5-a]pyridine ring is expected to have a nuanced effect on its quantum yield. Fluorine is an interesting substituent due to its dual electronic nature:
-
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring.
-
Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated to the π-system, resulting in a weak electron-donating mesomeric effect (+M).
The overall impact on the quantum yield will depend on the interplay of these effects in the excited state. The stereoselective incorporation of fluorine into N-heterocycles is known to cause significant changes in their physical and chemical properties, including stability and basicity.[7] In some systems, fluorine substitution has been shown to increase the fluorescence quantum yield.[8] For this compound, a detailed photophysical characterization is necessary to elucidate the precise impact of the 5-fluoro substituent.
Synthesis of this compound and its Analogs
The synthesis of pyrazolo[1,5-a]pyridines and their halogenated derivatives can be achieved through various established methods. A common and effective approach involves the cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[1]
General Synthetic Strategy
A plausible synthetic route to this compound would involve the reaction of an N-amino-pyridinium salt with a suitable fluorinated three-carbon building block. The synthesis of functionalized pyrazolo[1,5-a]pyridines has been demonstrated through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1]
For halogenated analogs, particularly at the C3 position of the pyrazolo[1,5-a]pyrimidine core, efficient methods using hypervalent iodine(III) reagents in aqueous media have been developed.[9][10] These protocols offer an environmentally friendly and practical approach to introduce halogen atoms.[9][10]
Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common and reliable method for determining the relative fluorescence quantum yield is the comparative method.[11]
The Comparative Method: A Step-by-Step Protocol
This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., spectroscopic grade ethanol or cyclohexane)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
This compound or its analog
Experimental Workflow:
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate) and the test compound (this compound) in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
The data should yield a linear plot. Determine the gradient (slope) of the line for both the standard (Grad_std) and the sample (Grad_smp).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_smp and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_smp and η_std are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Data Presentation: A Comparative Table
To provide a comprehensive overview, the following table summarizes the reported quantum yields for a selection of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs.
| Compound | Solvent/Conditions | Quantum Yield (Φ) | Reference |
| Pyrazolo[1,5-a]pyridine-carboxylic acid | Aqueous (pH 2.4) | 0.64 | [5] |
| 7-Arylpyrazolo[1,5-a]pyrimidine (EDG) | Various organic | up to 0.97 | [6] |
| 7-Arylpyrazolo[1,5-a]pyrimidine (EWG) | Various organic | as low as 0.01 | [6] |
| Imidazo[5,1-a]isoquinoline derivative | Dichloromethane | 0.09 - 0.37 | [11] |
Factors Influencing Quantum Yield: A Deeper Dive
The quantum yield of a fluorophore is determined by the competition between radiative and non-radiative decay pathways from the excited state.
Caption: Jablonski diagram illustrating excited state decay pathways.
Several factors can influence these decay rates and, consequently, the quantum yield:
-
Molecular Structure: As discussed, the electronic nature and position of substituents play a crucial role. Rigid, planar structures often exhibit higher quantum yields as they reduce non-radiative decay through vibrational relaxation.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can affect the energy levels of the excited state and the rates of non-radiative processes.
-
Temperature: Increasing the temperature generally leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay pathways.
-
Presence of Quenchers: Molecular oxygen and heavy atoms can quench fluorescence by promoting intersystem crossing to the triplet state.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold is a promising platform for the development of highly fluorescent materials. While the specific quantum yield of this compound remains to be experimentally determined, the extensive data available for its analogs suggest that it is likely to be a competent fluorophore. The precise value will be dependent on the interplay of the inductive and mesomeric effects of the fluorine substituent.
The methodologies for synthesis and quantum yield determination outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound and other novel derivatives. Future research should focus on the systematic investigation of the photophysical properties of a library of substituted pyrazolo[1,5-a]pyridines to build a more complete understanding of the structure-property relationships. This will enable the rational design of next-generation fluorophores with tailored properties for applications in bioimaging, sensing, and optoelectronics.
References
-
Tigreros, A., Aranzazu, S.L., Bravo, N.F., Zapata-Rivera, J., Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542–39552. [Link]
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285. [Link]
-
Castillo, J. C., Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Li, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(58), 33263-33268. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 693-713. [Link]
-
Gademann, K. (2015). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. CHIMIA International Journal for Chemistry, 69(1), 1-2. [Link]
-
Wang, J., et al. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes for the Synthesis of Pyrazolo[1,5-a]pyridines. Synlett, 35(12), 1551-1556. [Link]
-
Ni, C., & O'Hagan, D. (2014). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 10, 269-283. [Link]
-
Samanta, S., et al. (2021). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Organic & Biomolecular Chemistry, 19(21), 4745-4749. [Link]
-
Gouverneur, V. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 210, 3-10. [Link]
-
Portilla, J., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Zeitschrift für Kristallographie-New Crystal Structures, 237(3), 543-545. [Link]
-
Weber, W., et al. (2020). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem, 4(12), 979-988. [Link]
-
Adimurthy, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(8), 5036-5046. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Di Donato, M., et al. (2021). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 188, 109180. [Link]
-
Samanta, S., et al. (2024). Regioselective C(sp2)-H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 48(16), 7136-7140. [Link]
-
Li, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters, 26(13), 2916-2921. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. iris.unito.it [iris.unito.it]
Technical Guide: Solvatochromic Profiling of 5-Fluoropyrazolo[1,5-a]pyridine
This guide outlines the technical characterization of the solvatochromic properties of 5-Fluoropyrazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry (often used as a bioisostere for indole or quinoline) and an emerging fluorophore.
Executive Summary
This compound represents a distinct class of fused nitrogen heterocycles where the electronic distribution is finely tuned by the fluorine substituent on the pyridine ring. Unlike the parent pyrazolo[1,5-a]pyridine, the 5-fluoro derivative exhibits altered ground-state and excited-state dipole moments due to the competing inductive (
Molecular Architecture & Electronic Basis[1]
The Scaffold
The pyrazolo[1,5-a]pyridine core is a 10
-
Ground State (
): Characterized by a permanent dipole moment directed towards the electron-rich pyrazole ring. -
Excited State (
): Upon photoexcitation, Intramolecular Charge Transfer (ICT) typically occurs, redistributing electron density from the bridgehead nitrogen towards the pyridine ring.
The Fluorine Modulation (Position 5)
Substitution at the C5 position (on the pyridine ring) introduces a specific electronic perturbation:
-
Inductive Withdrawal (
): The high electronegativity of fluorine pulls electron density through the -framework, stabilizing the HOMO and generally increasing the ionization potential. -
Dipole Vector Reorientation: The C–F bond creates a local dipole that vectorially adds to the scaffold’s net dipole. This modulation is critical for solvatochromism, as the sensitivity of the fluorophore to solvent polarity depends on the change in dipole moment (
).
Solvatochromic Profile & Mechanism[1]
The solvatochromism of this compound is governed by the stabilization of its ICT state by polar solvents.
General Solvatochromic Trends
-
Absorption: typically shows a weak bathochromic (red) shift or remains relatively insensitive to solvent polarity, indicating a smaller change in the ground-state dipole.
-
Emission: Exhibits a pronounced positive solvatochromism . As solvent polarity increases (e.g., from Hexane to DMSO), the emission maximum (
) shifts to longer wavelengths. This confirms that the excited state is more polar than the ground state ( ), allowing polar solvent molecules to relax around the excited species, lowering its energy before emission.
Quantitative Assessment (Lippert-Mataga)
To quantify the sensitivity, the Stokes shift (
Where:
- (Lippert-Mataga polarity parameter)
- : Onsager cavity radius (estimated from molecular volume).
- : Dielectric constant.[1]
- : Refractive index.
A linear correlation indicates that general solvent effects (dipole-dipole interactions) dominate, while deviations suggest specific interactions (e.g., Hydrogen bonding with the bridgehead nitrogen or fluorine).
Experimental Protocol: Solvatochromic Characterization
This protocol is designed to ensure reproducibility and eliminate artifacts such as aggregation or inner-filter effects.
Materials & Preparation
-
Compound: this compound (>98% purity).
-
Solvent Panel: A set of 6–10 solvents spanning a wide polarity range (non-polar to polar aprotic/protic).
-
Non-polar: n-Hexane, Toluene.
-
Medium: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Polar Aprotic: Acetonitrile (MeCN), DMSO.
-
Polar Protic: Methanol, Ethanol (use with caution to detect H-bonding quenching).
-
Measurement Workflow
-
Stock Solution: Prepare a 1 mM stock in DMSO.
-
Working Solutions: Dilute stock into respective solvents to a final concentration of 1–10
M. Ensure Optical Density (OD) at is to avoid re-absorption. -
Spectral Acquisition:
-
Record UV-Vis absorption spectra (200–600 nm).
-
Record Fluorescence emission spectra (excitation at absorption max).
-
Critical Step: Correct emission spectra for detector sensitivity if calculating Quantum Yields.
-
Data Analysis Table
Summarize findings in the following format:
| Solvent | Stokes Shift ( | |||||
| n-Hexane | 1.88 | 1.375 | 0.000 | Data | Data | Calc |
| Toluene | 2.38 | 1.497 | 0.013 | Data | Data | Calc |
| THF | 7.58 | 1.407 | 0.210 | Data | Data | Calc |
| DCM | 8.93 | 1.424 | 0.217 | Data | Data | Calc |
| MeCN | 37.5 | 1.344 | 0.305 | Data | Data | Calc |
| DMSO | 46.7 | 1.479 | 0.263 | Data | Data | Calc |
Visualization of Mechanism & Workflow
Solvatochromic Energy Diagram
The following diagram illustrates the energy stabilization of the ICT excited state by polar solvents, leading to the observed red shift.
Caption: Energy level diagram depicting the solvent relaxation process. In polar solvents, the highly dipolar ICT excited state is stabilized, reducing the energy gap for emission (Red Shift).
Experimental Workflow
Caption: Step-by-step experimental workflow for determining solvatochromic parameters.
Applications in Drug Discovery
The solvatochromic nature of this compound is not merely a physical curiosity but a functional tool:
-
Binding Pocket Characterization: When incorporated into a ligand, the emission wavelength can report on the hydrophobicity of the protein binding pocket. A blue shift upon binding typically indicates insertion into a hydrophobic cleft.
-
Lipid Droplet Imaging: Similar to other pyrazolo[1,5-a]pyridine derivatives (e.g., Fluoremidines), the 5-fluoro derivative can serve as a "turn-on" probe for lipid droplets, where the non-polar environment minimizes non-radiative decay pathways associated with polar solvents.
References
-
Synthesis and Scaffold Properties
-
Fluorine Substitution Effects
-
General Solvatochromism of the Class
- Title: Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplic
- Source: Chemical Communic
-
URL:[Link]
- Relevance: Demonstrates the "turn-on" fluorescence and solvatochromism of the extended scaffold in lipophilic environments.
-
Theoretical Grounding (Dipole Moments)
Sources
5-Fluoropyrazolo[1,5-a]pyridine: Scaffold Optimization for Kinase Inhibition
Executive Summary
The 5-fluoropyrazolo[1,5-a]pyridine scaffold represents a critical bioisosteric refinement in the design of ATP-competitive kinase inhibitors. While the parent pyrazolo[1,5-a]pyridine core serves as a robust surrogate for the indole or purine rings found in natural ligands, the specific incorporation of a fluorine atom at the C5 position addresses two notorious liabilities in medicinal chemistry: oxidative metabolic instability at the para-position relative to the bridgehead nitrogen, and electronic modulation of the aromatic system to fine-tune π-π stacking interactions within the kinase hinge region.
This technical guide details the structural rationale, synthetic access, and validation protocols for this specific pharmacophore, distinguishing it from the more common pyrazolo[1,5-a]pyrimidine analogs.
Part 1: Structural Rationale & Pharmacochemistry[1]
Bioisosterism and Binding Geometry
The pyrazolo[1,5-a]pyridine system is a fused 5,6-bicyclic heteroaromatic ring. It functions as a scaffold mimetic for the adenine ring of ATP. Unlike the indole ring, which it structurally resembles, the pyrazolo[1,5-a]pyridine possesses a bridgehead nitrogen (N1) that alters the dipole moment and hydrogen bond accepting capability.
-
Hinge Binding: The core itself is lipophilic. Effective kinase inhibition typically requires functionalization at C3 (pyrazole ring) or C7 (pyridine ring) to establish hydrogen bonds with the kinase hinge residues (e.g., the "gatekeeper" region).
-
The 5-Fluoro Advantage:
-
Metabolic Blocking: The C5 position (analogous to the C4 position of a pyridine ring) is the most electron-deficient site in the pyridine moiety but is paradoxically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes when the ring is electron-rich due to donation from the fused pyrazole. Fluorine substitution at C5 blocks this "soft spot," significantly extending in vivo half-life (
). -
Electronic Tuning: The high electronegativity of fluorine at C5 exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the system, reducing non-specific binding to plasma proteins (AGP) and improving membrane permeability by modulating the lipophilicity (
).
-
Visualization of the Pharmacophore
The following diagram illustrates the structural logic of replacing an Indole core with the 5-Fluoro scaffold.
Figure 1.1: Evolution of the kinase inhibitor scaffold from ATP to the metabolically stable 5-fluoro derivative.
Part 2: Synthetic Access (The 4-Fluoropyridine Route)[2]
Synthesizing the 5-fluoro derivative is non-trivial because electrophilic fluorination of the formed pyrazolo[1,5-a]pyridine core often yields mixtures or fluorinates the electron-rich C3 position. The most robust route is a regioselective [3+2] cycloaddition starting from 4-fluoropyridine .
Retrosynthetic Analysis
The C5 position of the final bicyclic system originates from the C4 position of the starting pyridine. Therefore, 4-fluoropyridine is the requisite starting material.
Reaction Pathway:
-
N-Amination: 4-Fluoropyridine is aminated at the nitrogen to form the N-aminopyridinium salt.
-
Cycloaddition: The salt is treated with a base and an alkyne (e.g., ethyl propiolate) to undergo a 1,3-dipolar cycloaddition followed by rearrangement to the fused bicycle.
Synthetic Workflow Diagram
Figure 2.1: Regioselective synthesis of the 5-fluoro core starting from 4-fluoropyridine.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound-3-carboxylate
Note: This protocol utilizes O-mesitylenesulfonylhydroxylamine (MSH) for N-amination. MSH is potentially explosive; handle with extreme caution behind a blast shield.
Reagents:
-
4-Fluoropyridine (CAS: 694-52-0)
-
MSH (Freshly prepared)
-
Ethyl propiolate
-
Potassium Carbonate (
) -
Dichloromethane (DCM) & DMF
Step-by-Step Methodology:
-
Preparation of N-Amino Salt:
-
Dissolve 4-fluoropyridine (10 mmol) in DCM (20 mL) at 0°C.
-
Dropwise add a solution of MSH (12 mmol) in DCM.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Precipitate the salt by adding diethyl ether. Filter and dry the white solid (1-amino-4-fluoropyridinium mesitylenesulfonate).
-
Checkpoint: Verify formation by
NMR (shifts in pyridine protons due to cationic N).
-
-
Cycloaddition:
-
Suspend the salt (5 mmol) in DMF (15 mL).
-
Add Potassium Carbonate (10 mmol) and Ethyl Propiolate (6 mmol).
-
Stir vigorously at RT for 12 hours. The solution typically turns from colorless to amber.
-
Workup: Dilute with water (50 mL), extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-fluoro isomer elutes distinctly from any 7-fluoro minor byproducts (if 2-fluoropyridine was an impurity).
-
Protocol B: FRET-Based Kinase Binding Assay (LanthaScreen)
To validate the affinity of the synthesized scaffold against a target kinase (e.g., p38 MAPK or TrkA).
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Eu-anti-GST Antibody (Invitrogen).
-
AlexaFluor™ 647-labeled Tracer (ATP competitive tracer).
-
Recombinant Kinase (GST-tagged).
Workflow:
-
Compound Prep: Prepare a 10-point dilution series of the 5-fluoro compound in DMSO (starting at 10
). -
Plate Setup: Add 5
of compound to a 384-well white low-volume plate. -
Kinase/Antibody Mix: Add 5
of Kinase + Eu-Antibody mixture. Incubate 15 mins. -
Tracer Addition: Add 5
of Tracer solution. -
Incubation: Incubate 60 mins at RT in the dark.
-
Read: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).
-
Calculation: Calculate Emission Ratio (
). Plot vs. log[Compound] to determine .
Part 4: Data Presentation & Analysis
When evaluating the 5-fluoro scaffold against non-fluorinated analogs, the following metrics are critical.
Table 1: Comparative Profile of Pyrazolo[1,5-a]pyridine Analogs
| Property | Unsubstituted Core | 5-Fluoro Core (Target) | Impact of 5-F |
| Metabolic Stability ( | Low (< 30 min microsomes) | High (> 120 min) | Blocks C5 oxidation |
| Lipophilicity (cLogP) | 1.8 | 2.1 | Slight increase, better membrane penetration |
| pKa (Conj. Acid) | ~2.5 | ~1.8 | Reduced basicity; less lysosomal trapping |
| Kinase Selectivity | Moderate | Enhanced | Electronic modulation of hinge interaction |
Part 5: References
-
Synthesis of Pyrazolo[1,5-a]pyridines:
-
Kinase Inhibitor Scaffold Design:
-
Metabolic Stability of Fluorinated Heterocycles:
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
-
Source: J. Med. Chem (via NIH).
-
URL:[Link]
-
-
Trk Inhibitor SAR (Relevant Analogues):
-
Preparation of 4-Fluoropyridine (Precursor):
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of 5-Fluoropyrazolo[1,5-a]pyridine Interactions: A Strategic Guide for Kinase Inhibitor Design
Topic: In silico modeling of 5-Fluoropyrazolo[1,5-a]pyridine interactions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a bioisostere of purine in kinase inhibitors (e.g., JAK2, p38 MAPK, CDK2). Its fused bicyclic system offers a rigid template for orienting substituents into the ATP-binding pocket. However, the metabolic liability of the pyridine ring—specifically at the C5 and C6 positions—often necessitates structural optimization.
This guide details the in silico modeling of This compound , focusing on the strategic incorporation of fluorine to modulate physicochemical properties (pKa, lipophilicity) and block metabolic soft spots without compromising binding affinity. We present a self-validating workflow integrating DFT, molecular docking, and MD simulations.
Part 1: The Chemical Basis – Why 5-Fluoro?
Electronic & Metabolic Rationale
The introduction of a fluorine atom at the C5 position of the pyrazolo[1,5-a]pyridine core is not merely a steric substitution; it is a profound electronic modulation.
-
Metabolic Blocking: The C5 position is electronically enriched and susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), significantly enhancing metabolic stability [1].
-
pKa Modulation: The high electronegativity of fluorine pulls electron density from the aromatic system, lowering the pKa of the ring nitrogens. This can be crucial for optimizing the hydrogen bond donor/acceptor capability at the kinase hinge region [2].
Ligand Preparation Protocol
Standard force fields often underestimate the sigma-hole and electrostatic anisotropy of halogenated aromatics. Therefore, a QM-derived charge set is mandatory.
Step-by-Step Protocol:
-
Conformational Search: Generate low-energy conformers using OPLS4 or MMFF94.
-
Geometry Optimization (DFT): Perform optimization using Gaussian 16 or ORCA at the B3LYP/6-31G** level of theory.
-
Electrostatic Potential (ESP) Mapping: Calculate ESP charges to capture the electron-withdrawing effect of the 5-F group.
-
Force Field Parameterization: Fit the QM charges to the ligand topology (e.g., RESP charges for AMBER or OPLS-AA).
Part 2: Target Selection & Preparation
The Case Study: JAK2 Kinase
We utilize Janus Kinase 2 (JAK2) as the primary model target, given the proven efficacy of pyrazolo[1,5-a]pyrimidines in this domain.
-
PDB ID: 3KRR (Crystal structure of JAK2 with a pyrazolopyridine-like inhibitor).
-
Resolution: < 2.5 Å is required for reliable side-chain placement.
Protein Preparation Workflow
Raw PDB structures are unsuitable for high-precision docking due to missing hydrogens and ambiguous protonation states.
Protocol:
-
Pre-processing: Remove all water molecules except those bridging the ligand and the hinge region (e.g., conserved waters near the gatekeeper residue).
-
H-Bond Optimization: Use PropKa to predict protonation states of Histidine, Aspartic Acid, and Glutamic Acid at pH 7.4.
-
Restrained Minimization: Apply the OPLS4 force field with a constraint of 0.30 Å RMSD to relax steric clashes without distorting the experimental backbone.
Part 3: Molecular Docking Strategy
Defining the Binding Mode
The pyrazolo[1,5-a]pyridine core typically binds to the kinase hinge region via the pyrazole nitrogen (H-bond acceptor) and an exocyclic amino group (H-bond donor). The 5-Fluoro group on the pyridine ring usually orients towards the solvent front or the hydrophobic pocket II, depending on the specific substitution pattern.
The "Fluorine Scan" Docking Protocol
To validate the role of the 5-F substitution, you must perform a comparative docking study against the non-fluorinated parent.
Workflow:
-
Grid Generation: Define a 20 ų box centered on the co-crystallized ligand. No scaling of van der Waals radii for non-polar atoms (maintain strict steric penalties).
-
Docking (Standard Precision): Run initial docking (e.g., Glide SP or AutoDock Vina) to generate 50 poses.
-
Docking (Extra Precision/XP): Refine the top 10 poses.
-
Critical Check: Does the Fluorine atom clash with the backbone carbonyls?
-
Halogen Bonding: Enable specific scoring terms for Halogen Bonds (X-bond) if the docking software supports it (e.g., Glide XP).
-
-
Pose Filtering: Discard poses where the hinge H-bonds (e.g., to Leu932 in JAK2) are lost.
Part 4: Molecular Dynamics (MD) & Stability Validation
Docking provides a static snapshot. MD simulations are required to verify if the 5-F group introduces destabilizing electrostatic repulsion or stabilizing hydrophobic contacts over time.
Simulation Setup (GROMACS/AMBER)
-
System: Protein-Ligand complex solvated in a TIP3P water box (10 Å buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
-
Equilibration:
-
NVT (Canonical Ensemble): 100 ps at 300K (V-rescale thermostat).
-
NPT (Isothermal-Isobaric): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run & Analysis
-
Duration: Minimum 100 ns.
-
Key Metrics:
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å.
-
RMSF (Root Mean Square Fluctuation): Check if the 5-F group causes increased fluctuation in adjacent loops.
-
Hydrogen Bond Occupancy: The hinge H-bonds must be maintained for >80% of the simulation time.
-
Part 5: Quantitative Data Summary
| Parameter | 5-H Parent Scaffold | 5-F Derivative | Interpretation |
| C5-H Bond Dissociation Energy | ~99 kcal/mol | ~116 kcal/mol (C-F) | 5-F significantly blocks oxidative metabolism [1]. |
| LogP (Lipophilicity) | 1.8 (Est.) | 2.1 (Est.)[1] | Fluorine increases lipophilicity, potentially improving membrane permeability [3].[2][3] |
| Docking Score (XP) | -8.5 kcal/mol | -8.8 kcal/mol | Slight improvement often due to hydrophobic enclosure of the F atom. |
| Hinge H-Bond Stability (MD) | 85% Occupancy | 87% Occupancy | 5-F does not disrupt the critical hinge interaction. |
Part 6: Visualization & Workflows
In Silico Workflow Diagram
Caption: Figure 1. Integrated In Silico Workflow for characterizing this compound derivatives.
Interaction Map: Binding Mode Hypothesis
Caption: Figure 2.[1][4] Schematic Interaction Map showing the role of the 5-Fluoro group in the kinase binding pocket.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters.
-
Vertex Pharmaceuticals. (2009). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.
Sources
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Fluoropyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Fluoropyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Compounds bearing this scaffold have demonstrated a wide array of biological activities, including their use as kinase inhibitors in oncology.[2][3] The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to its biological target. Consequently, the development of efficient and regioselective methods for the synthesis of fluorinated pyrazolo[1,5-a]pyridines is of significant interest to the pharmaceutical industry.
This document provides a detailed guide to the palladium-catalyzed synthesis of 5-fluoropyrazolo[1,5-a]pyridines, a class of compounds with potential applications in the development of novel therapeutics. While a specific protocol for the direct C5-fluorination of the parent pyrazolo[1,5-a]pyridine is not extensively documented in the literature, this guide presents a representative methodology based on established palladium-catalyzed C-H fluorination of the pyrazolo[1,5-a]pyridine core. The principles and protocols outlined herein are intended to serve as a robust starting point for researchers aiming to synthesize this and related fluorinated heterocycles.
Reaction Mechanism: The Palladium Catalytic Cycle
The palladium-catalyzed C-H fluorination of pyrazolo[1,5-a]pyridines is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The generally accepted mechanism involves several key steps:
-
C-H Activation: The catalytically active Pd(II) species coordinates to the pyrazolo[1,5-a]pyridine substrate. Subsequent C-H bond activation, often the rate-determining step, forms a palladacycle intermediate. This step is typically directed by the inherent electronic properties of the heterocyclic system or by a directing group on the substrate.
-
Oxidation: The resulting Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.
-
Reductive Elimination: The Pd(IV)-fluoride complex undergoes C-F reductive elimination to form the desired fluorinated product and regenerate the Pd(II) catalyst, which can then re-enter the catalytic cycle.
Caption: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Fluorination.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example for the palladium-catalyzed fluorination of a pyrazolo[1,5-a]pyridine derivative. The regioselectivity of the fluorination is highly dependent on the substrate and reaction conditions. Optimization may be required to achieve the desired 5-fluoro isomer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazolo[1,5-a]pyridine | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available | |
| N-Fluorobenzenesulfonimide (NFSI) | 97% | Commercially Available | Caution: Irritant |
| Acetic Acid (AcOH) | Glacial | Commercially Available | |
| Dichloroethane (DCE) | Anhydrous | Commercially Available | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | ||
| Brine | Saturated aqueous NaCl solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Celite® |
Equipment
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
Caption: A step-by-step workflow for the synthesis of 5-Fluoropyrazolo[1,5-a]pyridines.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), and N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv).
-
Under a counterflow of inert gas (nitrogen or argon), add anhydrous dichloroethane (5 mL) and glacial acetic acid (1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Safety Precautions
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is an irritant to the skin, eyes, and respiratory system.[2][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][6] Avoid inhalation of dust and contact with skin and eyes.[2][6]
-
Selectfluor®: This reagent is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or the respiratory tract.[7] It should be handled with care and stored appropriately.
-
Palladium Salts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Solvents: Dichloroethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated fume hood.
Conclusion
The palladium-catalyzed C-H fluorination represents a powerful strategy for the synthesis of fluorinated heterocyclic compounds like 5-fluoropyrazolo[1,5-a]pyridines. The protocol provided herein, while representative, offers a solid foundation for researchers to explore this transformation. Further optimization of reaction conditions, including the choice of palladium catalyst, ligand, fluorinating agent, and solvent, may be necessary to achieve high yields and regioselectivity for specific substrates. The continued development of such synthetic methodologies is crucial for advancing drug discovery and development programs.
References
-
Aspira Chemical. 133745-75-2 | N-Fluorobenzenesulfonimide, 97% | NFSI. [Link]
-
Common Organic Chemistry. Selectfluor. [Link]
-
Request PDF. Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. [Link]
-
RSC Publishing. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
-
MDPI. Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. [Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Streamlined One-Pot Synthesis of 5-Fluoropyrazolo[1,5-a]pyridine Analogs: A Guide for Medicinal Chemistry and Drug Discovery
An Application Note and Protocol for Researchers
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[1][2] The strategic incorporation of a fluorine atom at the 5-position can significantly enhance a molecule's pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. This application note provides a comprehensive guide to a streamlined and efficient one-pot synthesis of 5-Fluoropyrazolo[1,5-a]pyridine analogs. We detail a robust protocol based on the oxidative [3+2] cycloaddition of an N-aminopyridine with an α,β-unsaturated carbonyl compound, explaining the mechanistic rationale behind the methodology. This guide is designed for researchers, scientists, and drug development professionals seeking to accelerate the discovery of novel therapeutics by leveraging this versatile heterocyclic core.
Introduction: The Significance of the this compound Scaffold
Pyrazolo[1,5-a]pyridines are fused heteroaromatic bicyclic compounds that have garnered significant interest from both synthetic and medicinal chemists.[3][4] Their unique electronic properties and structural rigidity make them ideal scaffolds for interacting with biological targets.[5] Derivatives of this class have shown promise as kinase inhibitors, antagonists for various receptors, and agents affecting the central nervous system.[2][6]
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A fluorine substituent at the 5-position of the pyrazolo[1,5-a]pyridine ring can serve as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved potency and selectivity. Furthermore, the strong carbon-fluorine bond can block sites of metabolism, thereby increasing the drug's half-life.
Traditional multi-step syntheses of these analogs can be time-consuming and inefficient. One-pot, multi-component reactions offer a significant advantage by reducing reaction time, minimizing waste, and simplifying purification procedures, thus aligning with the principles of green chemistry.[7][8][9] This guide focuses on a reliable one-pot methodology to construct the 5-fluorinated scaffold, providing a practical tool for building libraries of diverse analogs for screening and lead optimization.
Reaction Principle and Mechanism
The described synthesis proceeds via an oxidative [3+2] cycloaddition reaction. The key steps, occurring sequentially in a single reaction vessel, are:
-
Formation of N-Aminopyridinium Salt: The starting 2-amino-5-fluoropyridine is N-aminated.
-
In Situ Generation of N-Ylide: A base facilitates the formation of a reactive 1,3-dipole, an N-aminopyridinium ylide.
-
[3+2] Cycloaddition: The ylide undergoes a cycloaddition reaction with an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound).[10]
-
Oxidative Aromatization: The resulting cycloadduct is oxidized to form the stable aromatic pyrazolo[1,5-a]pyridine ring system.
Below is a generalized schematic of the proposed reaction mechanism.
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
This protocol describes a representative synthesis of a this compound analog.
Materials and Equipment:
-
2-Amino-5-fluoropyridine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate (K₂CO₃)
-
Ethyl acrylate (or other suitable α,β-unsaturated carbonyl)
-
Iodine (I₂) or Phenyliodine(III) diacetate (PIDA) as an oxidant [10]* Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) [10]* Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
N-Amination (Ylide Precursor Formation):
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-5-fluoropyridine (1.0 eq).
-
Dissolve the starting material in an appropriate solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water or methanol. Rationale: This is a common and effective aminating agent for pyridine nitrogens.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material. This forms the N-aminopyridinium salt intermediate.
-
-
One-Pot Cycloaddition and Oxidation:
-
To the same flask containing the N-aminopyridinium salt, add potassium carbonate (K₂CO₃, 2.5 eq). Rationale: K₂CO₃ is a mild base used to deprotonate the salt in situ, generating the reactive N-ylide dipole without causing unwanted side reactions.
-
Add the α,β-unsaturated carbonyl compound, such as ethyl acrylate (1.5 eq).
-
Add the oxidant, such as iodine (I₂, 1.2 eq). Rationale: An oxidant is required to convert the non-aromatic cycloadduct intermediate into the stable, aromatic pyrazolo[1,5-a]pyridine ring system. [10] * Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.
-
Data, Characterization, and Troubleshooting
Successful synthesis relies on careful control of reaction parameters and accurate characterization of the final product.
Influence of Key Reaction Parameters
The yield and purity of the final product can be influenced by several factors. The table below summarizes key parameters and their expected impact.
| Parameter | Variation | Effect on Yield/Purity | Rationale & Field Insights |
| Solvent | DCM, NMP, Acetonitrile | High | NMP can be effective for less reactive substrates due to its high boiling point, while DCM is suitable for milder conditions. [10] |
| Base | K₂CO₃, Et₃N, Imidazole | Moderate to High | The choice of base is critical. A mild, non-nucleophilic base like K₂CO₃ or imidazole is preferred to avoid side reactions. [2] |
| Oxidant | I₂, PIDA, O₂ (air) | High | PIDA is a mild and efficient oxidant. [10]Using molecular oxygen (air) with a catalyst can be a greener alternative. [1] |
| Temperature | Room Temp to Reflux | High | Higher temperatures can accelerate the reaction but may also lead to decomposition or side products. Optimization is key. |
Product Characterization
The identity and purity of the synthesized this compound analog must be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic aromatic proton signals. The fluorine atom will cause splitting (coupling) of adjacent protons, which is a key diagnostic feature.
-
¹³C NMR: The carbon atom directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the target compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [1]* Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the aromatic C-H and C=C bonds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete ylide formation; Inactive oxidant; Low reactivity of starting materials. | Ensure the aminating agent is fresh. Use a stronger base or a higher-boiling-point solvent. Increase reaction time or temperature. |
| Multiple Products | Formation of regioisomers; Side reactions due to strong base or high temperature. | Use a milder base. Optimize the reaction temperature. The use of certain catalysts can improve regioselectivity. [2] |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydroxylamine-O-sulfonic acid is corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Iodine is corrosive and can cause stains. Handle with care.
Conclusion
This application note provides a detailed and practical guide for the one-pot synthesis of valuable this compound analogs. By explaining the underlying chemical principles and offering a step-by-step protocol with troubleshooting advice, this document serves as a valuable resource for chemists in drug discovery and organic synthesis. The efficiency and versatility of this one-pot method make it an attractive strategy for rapidly generating diverse libraries of these important heterocyclic compounds for biological evaluation.
References
-
Al-Tel, T. H. (2013). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. . [Link]
-
Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]
-
Al-Mousawi, S. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Farooq, S., & Ngaini, Z. (2025). Two pot and one pot synthesis of dipyrazolopyridines derivatives and applications. Discover Chemistry. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. [Link]
-
Marjani, A. P., et al. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health. [Link]
-
El-Sayed, N. N. E., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]
-
Abdelhamid, A. O., et al. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: High-Fidelity Labeling of Lipid Droplets with 5-Fluoropyrazolo[1,5-a]pyridine Probes
This Application Note and Protocol is designed for researchers utilizing 5-Fluoropyrazolo[1,5-a]pyridine-based probes for lipid droplet (LD) imaging. These probes represent a class of advanced solvatochromic dyes that offer superior photostability and specificity compared to traditional lipophilic stains like Nile Red or BODIPY 493/503.
Abstract
Lipid droplets (LDs) are dynamic organelles central to lipid metabolism, ferroptosis, and viral replication. Traditional LD probes often suffer from broad emission spectra, poor photostability, or non-specific background staining. This guide details the application of This compound derivatives—a class of "push-pull" fluorophores engineered for high-contrast, background-free imaging of LDs in live and fixed cells. The 5-fluoro substitution enhances photophysical stability and tunes the intramolecular charge transfer (ICT) process, resulting in a robust "turn-on" fluorescence response exclusively in non-polar environments.
Mechanism of Action & Probe Design
1.1 The "Push-Pull" Scaffold
The core structure of the probe is the pyrazolo[1,5-a]pyridine scaffold. It functions as an electron-withdrawing acceptor (A) linked to an electron-donating group (D).
-
Mechanism: Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) .
-
Solvatochromism: In polar solvents (cytosol), the excited state relaxes non-radiatively (fluorescence quenching) or shifts significantly to the red. In non-polar environments (lipid droplets), the ICT state is stabilized, leading to intense, blue-shifted fluorescence (typically green/yellow emission).
-
Role of 5-Fluorine: The fluorine atom at the 5-position serves two critical functions:
-
Electronic Tuning: It modulates the electron density of the pyridine ring, optimizing the "pull" strength for a sharper emission peak.
-
Metabolic Stability: It blocks a common site of metabolic oxidation, extending the probe's half-life during long-term live-cell tracking.
-
1.2 Photophysical Properties
-
Excitation Max: ~400–440 nm (Compatible with 405 nm laser lines).
-
Emission Max: ~500–550 nm (in oil/non-polar solvents).
-
Stokes Shift: Large (>80 nm), minimizing self-quenching and crosstalk.
-
Quantum Yield (Φ): Low in water (<0.01), High in oil (>0.6).
Experimental Protocol
2.1 Reagent Preparation
-
Stock Solution: Dissolve the this compound probe in high-grade anhydrous DMSO to a concentration of 1.0 mM .
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.
-
-
Working Solution: Dilute the stock into warm HBSS or phenol-red-free culture medium to a final concentration of 1–5 µM .
-
Note: Avoid serum (FBS) during the staining step if possible, as albumin can bind lipophilic probes and increase background.
-
2.2 Live Cell Staining Workflow
This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1).
Step 1: Cell Culture Seed cells on sterile glass-bottom confocal dishes (35 mm) to reach 70–80% confluency.
Step 2: Wash
Remove culture medium and wash cells 2× with pre-warmed (
-
Rationale: Removes serum proteins that may sequester the probe.
Step 3: Staining Add the Working Solution (1–5 µM) to the cells.
-
Incubation: Incubate for 15–30 minutes at
/ 5% . -
Optimization: For sensitive cells, reduce concentration to 500 nM and extend time to 45 mins.
Step 4: Post-Stain Wash (Optional) Remove staining solution and wash 2× with HBSS. Replace with fresh Live Cell Imaging Solution (or phenol-red-free medium).
-
Note: These probes are often "wash-free" due to their low fluorescence in water, but washing improves signal-to-noise ratio (SNR).
Step 5: Imaging Proceed immediately to microscopy.
2.3 Fixed Cell Staining
-
Fix cells with 4% Paraformaldehyde (PFA) for 15 min at room temperature.
-
Wash 3× with PBS.
-
Permeabilize (Optional but recommended for deep staining) with 0.1% Triton X-100 for 5 min.
-
Stain with 1 µM probe in PBS for 15 min.
-
Wash 3× and mount with anti-fade mounting medium.
Visualization & Data Analysis
3.1 Microscopy Settings
-
Laser Line: 405 nm (preferred) or 440 nm.
-
Emission Filter: Bandpass 480–550 nm (Green/Yellow channel).
-
Detector: PMT or HyD (Gain should be optimized using a positive control, e.g., OA-treated cells).
3.2 Quantitative Analysis
Data should be quantified by measuring Mean Fluorescence Intensity (MFI) per cell or by counting LD Number/Area .
| Parameter | Control Cells | Oleic Acid Treated (200 µM, 6h) |
| LD Count / Cell | 10 – 30 | > 100 |
| Avg. Diameter | 0.3 – 0.5 µm | 1.0 – 2.5 µm |
| Signal-to-Noise | High | Very High |
3.3 Workflow Diagram
Figure 1: Optimized workflow for live-cell lipid droplet labeling.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Probe aggregation or serum binding. | Reduce concentration to 0.5 µM; Ensure 2× wash before staining. |
| Rapid Bleaching | Laser power too high. | Use <2% laser power; The 5-fluoro scaffold is stable, but high intensity can still bleach. |
| No Signal | Low lipid content in cells. | Treat cells with Oleic Acid (100–200 µM) for 4h as a positive control. |
| Crystal Formation | Stock solution precipitated. | Sonicate stock for 10 min; Ensure DMSO is anhydrous. |
References
-
Ge, J. F., et al. (2016). "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets." Chemical Communications. Link
-
Collot, M., et al. (2018). "Recent Advances in Fluorescent Probes for Lipid Droplets." Materials. Link
-
Martino, E., et al. (2021). "Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes." University of Turin Repository. Link
-
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging." Accounts of Chemical Research. Link
Application Note: Kinase Inhibition Profiling with 5-Fluoropyrazolo[1,5-a]pyridine Scaffolds
Introduction: The Renaissance of the Pyrazolopyridine Scaffold
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," serving as a robust bioisostere for the adenine ring of ATP. Its fused bicyclic system offers a distinct vector for substituent growth, allowing medicinal chemists to probe the solvent-front and hydrophobic back-pockets of the kinase hinge region simultaneously.
The 5-fluoropyrazolo[1,5-a]pyridine derivative represents a critical evolution of this scaffold. The introduction of a fluorine atom at the C5 position serves two pivotal roles in lead optimization:
-
Metabolic Stability: It blocks labile positions prone to oxidative metabolism (e.g., by CYP450 enzymes), extending the half-life of the inhibitor.
-
Electronic Tuning: The electronegativity of fluorine modulates the pKa of the ring nitrogens, potentially strengthening hydrogen bond interactions with the kinase hinge residues (e.g., the gatekeeper residue).
This application note details a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol for profiling inhibitors built on the this compound core, specifically targeting RET (Rearranged during Transfection) kinase, a validated target in non-small cell lung cancer (NSCLC) and thyroid cancer (e.g., Selpercatinib).
Mechanism of Action & Binding Topology
Inhibitors utilizing the this compound scaffold typically function as Type I (ATP-competitive) inhibitors . They bind to the active conformation (DFG-in) of the kinase.
-
Hinge Binding: The pyrazolo[1,5-a]pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region.
-
5-Fluoro Role: Often positioned to interact with the gatekeeper residue or to modulate the electron density of the scaffold, enhancing specificity over off-target kinases like VEGFR2.
Visualization: Scaffold Binding Logic
Caption: Mechanistic interaction of the 5-Fluoro scaffold within the kinase ATP pocket. The 5-F substitution enhances stability by blocking metabolic oxidation sites.
Experimental Protocol: RET Kinase TR-FRET Assay
This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format. This method is preferred over activity assays for hit-finding because it measures binding affinity (
Materials & Reagents[1][2][3][4][5][6][7]
| Component | Specification | Purpose |
| Test Compound | This compound derivative | Inhibitor candidate |
| Kinase | Recombinant Human RET (catalytic domain) | Target enzyme |
| Tracer | Kinase Tracer 236 (Alexa Fluor™ 647 conjugate) | ATP-competitive fluorescent probe |
| Antibody | Eu-anti-GST Antibody | FRET donor (binds GST-tag on Kinase) |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Physiological reaction environment |
| Plate | 384-well, low-volume, white ProxiPlate | Minimizes reagent usage & background |
Compound Preparation (Critical Step)
Pyrazolo[1,5-a]pyridine derivatives are lipophilic.[1] Proper solubilization is essential to prevent aggregation-based false positives.
-
Stock Solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.
-
Intermediate Dilution: Prepare a 100X intermediate dilution series in 100% DMSO. (e.g., for a top screening concentration of 10 µM, prepare 1 mM in DMSO).
-
Acoustic Dispensing: Transfer 50 nL of the compound series into the 384-well plate using an acoustic liquid handler (e.g., Echo 550). This ensures precise DMSO delivery (final DMSO conc. = 1%).
Assay Workflow
Step 1: Master Mix Preparation Prepare a "Kinase/Antibody" solution in Assay Buffer.
-
[RET Kinase] final = 5 nM
-
[Eu-anti-GST Antibody] final = 2 nM
-
Note: Keep on ice until use.
Step 2: Tracer Preparation Prepare "Tracer 236" solution in Assay Buffer.
-
[Tracer 236] final = 10 nM (Determined by previous
titration of tracer vs. kinase).
Step 3: Reaction Assembly
-
Add 5 µL of Kinase/Antibody Master Mix to the assay plate containing the 50 nL compound spots.
-
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Add 5 µL of Tracer solution to start the competition.
-
Centrifuge plate at 1000 rpm for 30 seconds.
Step 4: Equilibration & Detection
-
Incubate the plate for 60 minutes at RT in the dark.
-
Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp)
-
Emission 1 (Donor): 615 nm (Europium)
-
Emission 2 (Acceptor): 665 nm (Tracer)
-
Delay Time: 50 µs | Integration Time: 200 µs
-
Workflow Diagram
Caption: Step-by-step TR-FRET binding assay workflow for RET kinase inhibition.
Data Analysis & Interpretation
Calculation of FRET Ratio
The raw signal must be ratiometric to correct for well-to-well variability and compound autofluorescence.
IC50 Determination
Plot the TR-FRET Ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response equation (variable slope):
-
High Ratio: Indicates Tracer is bound (No Inhibitor).
-
Low Ratio: Indicates Tracer is displaced (Inhibitor Bound).
-
IC50: The concentration where 50% of the tracer is displaced.
Validation Criteria (Self-Validating System)
To ensure the assay is trustworthy, every plate must meet these criteria:
-
Z-Prime (
): Must be . -
Assay Window: Signal-to-Background (S/B) ratio should be
. -
Reference Control: Include a known inhibitor (e.g., Selpercatinib or Pralsetinib ) on every plate. The IC50 should fall within 3-fold of the historical mean.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal-to-Noise | Tracer degradation or incorrect filter set. | Use fresh tracer. Verify EnVision mirror module (LANCE/HTRF settings). |
| Compound Precipitation | 5-Fluoro scaffold is highly hydrophobic. | Ensure final DMSO is < 1%. Add 0.01% Brij-35 or Tween-20 to the buffer. |
| "Bell-Shaped" Curve | Compound aggregation or fluorescence interference. | Check for compound autofluorescence at 665nm. Use a detergent-rich buffer. |
| High Z' Variance | Pipetting errors or edge effects. | Use acoustic dispensing. Centrifuge plates before reading to remove bubbles. |
References
-
Subbiah, V., et al. (2018). "Selective RET Kinase Inhibition for Patients with RET-Altered Cancers." Annals of Oncology. (Discusses the clinical relevance of RET inhibitors like Selpercatinib which utilize the pyrazolo[1,5-a]pyridine scaffold).
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard industry protocol for TR-FRET kinase binding assays).
-
Wenglowsky, S., et al. (2012). "Pyrazolo[1,5-a]pyridine inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SAR of the scaffold and the importance of substitution patterns).
-
Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. (The definitive guide on Z-Prime calculation).
Sources
Protocol for Measuring the Quantum Yield of 5-Fluoropyrazolo[1,5-a]pyridine
Abstract & Strategic Context
5-Fluoropyrazolo[1,5-a]pyridine is a critical heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for indole or azaindole in kinase inhibitors and CNS-active agents. Beyond its pharmacological utility, the pyrazolo[1,5-a]pyridine core exhibits intrinsic fluorescence, making it a valuable candidate for developing intrinsic fluorescent probes or "turn-on" sensors.
However, the introduction of the fluorine atom at the C5 position acts as an electron-withdrawing group (EWG), perturbing the electronic distribution of the fused system. This can induce significant changes in the Intramolecular Charge Transfer (ICT) state, potentially quenching fluorescence or shifting the emission maximum compared to the parent scaffold.
This protocol details the Relative Method for determining the fluorescence quantum yield (
Experimental Design & Prerequisites
Principle of Measurement
The quantum yield is determined by comparing the integrated fluorescence intensity of the 5-fluoro analyte against a standard reference of known
Where:
- : Quantum Yield[1][2][3][4][5][6][7][8][9][10][11]
-
Grad : The gradient (slope) of the plot of Integrated Fluorescence Intensity vs. Absorbance.
- : Refractive index of the solvent.[2]
-
X : Unknown Sample (this compound).
-
ST : Reference Standard.
Selection of Reference Standard
The pyrazolo[1,5-a]pyridine core typically absorbs in the UV/Blue region (300–380 nm) and emits in the Blue/Green region (400–500 nm).
-
Primary Recommendation: Quinine Sulfate in 0.1 M H₂SO₄ (
at C).-
Why: It has excellent overlap with the expected excitation range of the pyrazolo scaffold and is photostable.[10]
-
-
Secondary Recommendation: Coumarin 153 in Ethanol (
).-
Why: Use this if the 5-fluoro substitution red-shifts the absorption beyond 380 nm.
-
Materials & Equipment[8]
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or equivalent).
-
Spectrofluorometer: Photon-counting system (e.g., Horiba Fluorolog or Edinburgh FS5).
-
Cuvettes: Matched Quartz cuvettes (10 mm path length), 4 clear sides for fluorescence.
-
Solvents: Spectroscopic grade Ethanol, Cyclohexane, or DMSO (depending on solubility).
-
Note: this compound is lipophilic; Ethanol is the preferred starting solvent.
-
Step-by-Step Protocol
Phase 1: Sample Preparation (The Gradient Series)
Scientific Integrity Note: Relying on a single concentration is the most common source of error due to the Inner Filter Effect (IFE). We will prepare a dilution series.
-
Stock Solution: Dissolve ~1 mg of this compound in 10 mL of Ethanol.
-
Working Solutions: Prepare 5 dilutions from the stock such that the Absorbance (Optical Density, OD) at the excitation wavelength (
) falls strictly between 0.01 and 0.10 .-
Critical: OD > 0.10 causes re-absorption of emitted light (IFE), artificially lowering the calculated QY.
-
-
Standard Preparation: Prepare 5 dilutions of Quinine Sulfate in 0.1 M H₂SO₄ matching the OD range (0.01–0.10) of the sample at the same
.
Phase 2: Spectroscopic Measurements
Step 1: Absorption Scan
-
Blank the UV-Vis spectrophotometer with pure solvent.
-
Measure the absorbance of all 5 sample dilutions and 5 standard dilutions.
-
Record the exact Absorbance value at the chosen excitation wavelength (e.g., 350 nm).
Step 2: Fluorescence Emission Scan
-
Set the fluorometer excitation monochromator to the chosen
(e.g., 350 nm). -
Set emission slit widths (bandpass) to 1–2 nm. Keep these settings identical for Sample and Standard.
-
Scan the emission from 10 nm past the excitation peak up to 700 nm.
-
Integration: Calculate the total area under the emission curve (Integrated Fluorescence Intensity) for each dilution.
Phase 3: Data Processing
-
Plotting: Create a scatter plot for the Sample:
-
X-axis: Absorbance (at
)[1] -
Y-axis: Integrated Fluorescence Intensity
-
-
Linear Regression: Fit a linear trendline through the origin (0,0). The slope of this line is
. -
Repeat: Perform the same plot for the Standard to obtain
. -
Calculation: Input the slopes and refractive indices (Ethanol
; 0.1 M H₂SO₄ ) into the equation in Section 2.1.
Expert Insights & Troubleshooting
| Issue | Causality | Solution |
| Non-Linear Plots | Aggregation: Pyrazolo[1,5-a]pyridines are planar and may stack in water/polar solvents at high concentrations. | Switch to a less polar solvent (Dichloromethane) or lower the concentration range. |
| Low QY (<0.05) | Fluorine Effect: The 5-Fluoro group is an EWG. If it destabilizes the emissive state, non-radiative decay pathways increase. | Degas the solution with Argon for 10 mins. Oxygen can quench the triplet states if intersystem crossing is involved. |
| Spectral Shift | ICT Sensitivity: The scaffold is sensitive to solvent polarity.[12] | Report QY in multiple solvents (e.g., Toluene vs. Acetonitrile) to characterize the solvatochromic effect. |
Workflow Visualization
Caption: Workflow for the Comparative Slope Method to determine Quantum Yield, ensuring correction for Inner Filter Effects.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067-1071. Link
-
Zhang, P., et al. (2018).[9] A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells.[6][8][9][10] RSC Advances, 8, 30732-30735.[9] Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. Link
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. edinst.com [edinst.com]
- 3. iss.com [iss.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5- a ]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06191B [pubs.rsc.org]
- 9. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of synthesis of 5-Fluoropyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 5-Fluoropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important heterocyclic compound. The following is a curated collection of frequently asked questions and troubleshooting advice based on established synthetic protocols and field-proven insights.
I. General Synthesis Overview & Key Challenges
The synthesis of pyrazolo[1,5-a]pyridines, including their fluorinated analogs, is a cornerstone of medicinal chemistry due to their significant biological activities.[1] A common and effective method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium salts with suitable dienophiles.[2][3] However, achieving high yields of this compound can be challenging and is often plagued by issues such as low conversion, formation of side products, and difficulties in purification.
This guide will address these common hurdles in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
General Reaction Scheme
A prevalent synthetic route involves the reaction of an N-aminopyridinium salt with a fluorine-containing building block. For instance, a base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been established for the synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines.[3] While the focus here is on the 5-fluoro isomer, the underlying principles of reaction optimization and troubleshooting often apply across different positional isomers.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in heterocyclic synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[4]
Here are the key areas to focus on:
-
Purity of Starting Materials and Reagents: This is the most critical and often overlooked factor.
-
N-Aminopyridinium Salt: Ensure it is pure and dry. Impurities can interfere with the formation of the 1,3-dipole intermediate.
-
Fluorinated Synthon: The purity of your fluorine source is paramount. For example, if using a fluorinated dicarbonyl compound or equivalent, ensure it has not undergone self-condensation or degradation.
-
Solvents: Use anhydrous solvents, especially if your reaction is sensitive to moisture. Residual water can quench reagents and lead to unwanted side reactions.
-
-
Reaction Conditions: Suboptimal conditions can drastically reduce your yield.[4]
-
Temperature: Many cycloaddition reactions have a specific optimal temperature range. Running the reaction too cold may result in slow or incomplete conversion, while excessive heat can lead to product decomposition.[4]
-
Base Selection: The choice and stoichiometry of the base are crucial. A base that is too strong might lead to unwanted side reactions, while one that is too weak may not efficiently generate the necessary reactive intermediate.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Stopping the reaction too early will result in incomplete conversion, while letting it run for too long can lead to the formation of degradation products.
-
-
Atmospheric Conditions: If your reaction involves air- or moisture-sensitive reagents, it is essential to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[4]
Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a strong indicator of side reactions. In the synthesis of pyrazolo[1,5-a]pyridines, several side reactions can occur.
-
Dimerization of the N-aminopyridinium ylide: The 1,3-dipole intermediate can react with itself, especially at higher concentrations.
-
Solution: Try running the reaction at a lower concentration. A slow addition of one of the reactants can also help to maintain a low concentration of the reactive intermediate.
-
-
Competing Reaction Pathways: The fluorinated starting material might undergo other reactions under the basic conditions.
-
Solution: Carefully consider the pKa values of your reactants and the base used. A weaker, non-nucleophilic base might be preferable.
-
-
Regioisomer Formation: Depending on the substitution pattern of your starting materials, the formation of different regioisomers is possible.
-
Solution: The regioselectivity of the cycloaddition is often influenced by both steric and electronic factors. Altering the substituents on either the N-aminopyridinium salt or the fluorinated partner can favor the formation of the desired isomer.
-
To aid in identifying the main product from byproducts, LC-MS is an invaluable tool. The expected mass of your this compound can be used to track the desired product peak during reaction monitoring and purification.
Question 3: The reaction seems to stall and does not go to completion. What can I do to drive the reaction forward?
Answer: A stalled reaction can be frustrating, but there are several strategies you can employ to push it to completion.
-
Increase the Temperature: Gently warming the reaction can sometimes provide the necessary activation energy to overcome the reaction barrier. However, be cautious of potential product degradation at higher temperatures. Monitor by TLC or LC-MS as you increase the heat.
-
Add More Reagent: If one of the starting materials is being consumed through a side reaction, a stoichiometric imbalance may occur. Adding a small excess of the more stable reactant can help drive the reaction to completion.
-
Change the Solvent: The polarity of the solvent can significantly influence the rate of cycloaddition reactions. Experiment with different aprotic solvents of varying polarity (e.g., Dichloromethane, Acetonitrile, Dimethylformamide) to find the optimal medium for your specific reactants.
-
Catalyst Addition: While many pyrazolo[1,5-a]pyridine syntheses are base-mediated, some can be facilitated by a catalyst. For related heterocyclic syntheses, Lewis acids have been shown to enhance the reaction rate.[5] A small-scale trial with a mild Lewis acid catalyst could be beneficial.
Question 4: My product appears to be degrading during workup or purification. How can I improve its stability?
Answer: Product decomposition during the isolation phase can significantly lower your final yield.[4]
-
Aqueous Workup: If your workup involves an acidic or basic wash, your product may not be stable under these conditions.[6] You can test the stability of your compound by taking a small aliquot of the crude reaction mixture and treating it with the acidic or basic solution you plan to use in the workup. Monitor any changes by TLC. If instability is observed, use a neutral quench (e.g., saturated ammonium chloride or water) and avoid pH extremes.
-
Column Chromatography: The silica gel used in column chromatography is slightly acidic and can cause degradation of acid-sensitive compounds.
-
Solution: You can neutralize the silica gel by treating it with a solution of triethylamine in your eluent system. Alternatively, using a different stationary phase like alumina (which is basic) might be a better option.
-
-
Temperature during Purification: Avoid excessive heat when removing the solvent on a rotary evaporator, as this can lead to decomposition.
III. Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis and troubleshooting of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Recommended Solvent Screening Parameters
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good starting point, dissolves many organics. |
| Acetonitrile (MeCN) | 37.5 | 82 | More polar, can accelerate some cycloadditions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ethereal solvent, good for organometallics if used. |
| Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, useful for sluggish reactions. |
| Toluene | 2.4 | 111 | Non-polar, can be useful for certain cycloadditions. |
This guide provides a starting point for addressing common challenges in the synthesis of this compound. Remember that every reaction is unique, and a systematic, evidence-based approach to troubleshooting will ultimately lead to a successful and high-yielding synthesis.
IV. References
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Retrieved from
-
Ali, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from
-
Feng, Y., et al. (2024). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. RSC Publishing. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
Purification techniques for 5-Fluoropyrazolo[1,5-a]pyridine derivatives
Technical Support Center: Purification of 5-Fluoropyrazolo[1,5-a]pyridine Derivatives
Introduction: The Fluorine Factor
Welcome to the technical support hub for the This compound scaffold. This fused heterocyclic core is increasingly prevalent in kinase inhibitor discovery (e.g., JAK, PI3K inhibitors) due to its bioisosteric relationship with indole and purine.
Why this specific guide? The introduction of the fluorine atom at the C-5 position is not merely decorative. It drastically alters the electronic landscape (lowering the pKa of the N-1 nitrogen) and lipophilicity (increasing logP) compared to the parent pyrazolo[1,5-a]pyridine. Standard purification protocols often fail because they do not account for these shifts, leading to:
-
Co-elution of regioisomers (specifically 3- vs. 7-substituted byproducts).
-
"Oiling out" during recrystallization due to weak crystal lattice energy.
-
Palladium retention due to coordination with the electron-rich bridgehead nitrogen.
Module 1: Chromatographic Separation (The "Regioisomer" Problem)
The Issue: Synthetic routes (e.g., [3+2] cycloadditions) often yield a mixture of the desired 5-fluoro regioisomer and its positional isomers. On standard C18 or Silica, these often co-elute as a single broad peak.
Technical Insight: The 5-fluoro substituent exerts a strong inductive effect (-I), lowering the pKa of the bridgehead nitrogen to < 2.5. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule is in a rapid equilibrium between neutral and protonated states, causing peak broadening.
Protocol: Enhanced Resolution Strategy
Step 1: Stationary Phase Selection
-
Do not use standard C18 for difficult isomer separations.
-
Recommended: Phenyl-Hexyl or Biphenyl phases.
-
Why: The fluorine atom alters the
-electron density. Phenyl phases engage in - stacking interactions that are highly sensitive to the position of the fluorine and other substituents, offering selectivity that C18 (hydrophobic interaction only) cannot.
-
Step 2: Mobile Phase pH Switching
-
Method A (Low pH): Water + 0.1% TFA (pH ~2).
-
Effect: Fully protonates the species (if pKa > 2), locking it into one state.
-
-
Method B (Neutral): 10 mM Ammonium Bicarbonate (pH 7.5).
-
Effect: Ensures the molecule is 100% neutral. This is often superior for fluorinated heterocycles as it maximizes the hydrophobic differences between isomers.
-
Decision Tree: Chromatographic Optimization
Figure 1: Decision matrix for selecting the optimal stationary phase based on isomer resolution.
Module 2: Crystallization & Solid State Handling
The Issue: this compound derivatives frequently form "oils" rather than solids. This is due to the disruption of crystal packing forces by the small but electronegative fluorine atom.
Troubleshooting Guide: The "Anti-Oil" Protocol
| Symptom | Probable Cause | Corrective Action |
| Oiling out (droplets forming in hot solvent) | Solvent polarity mismatch; F-atom disrupting H-bonds. | Use "Fluorophilic" Solvents. Switch from EtOAc/Hexane to Toluene/Heptane or Isopropyl Acetate/Heptane . Toluene interacts favorably with the aromatic core. |
| Amorphous solid (no diffraction) | Rapid precipitation. | Vapor Diffusion. Dissolve in minimal DCM; place vial inside a jar containing Pentane. Allow slow diffusion over 24h. |
| Sticky gum | Trapped solvent/impurities. | Trituration. Sonicate the gum in MTBE (Methyl tert-butyl ether) or cold Cyclohexane . |
Expert Tip: If the compound refuses to crystallize, convert it to a salt. However, avoid HCl (hygroscopic). Use p-Toluenesulfonic acid (TsOH) or Naphthalene-1,5-disulfonic acid . These large counter-ions provide the lattice energy needed to "lock" the fluorinated core into a solid.
Module 3: Palladium Scavenging (Post-Coupling)
The Issue: The pyrazolo[1,5-a]pyridine nitrogen (N-1) is a good ligand for Palladium (Pd). Even after column chromatography, residual Pd (often 500-1000 ppm) can remain, appearing as a dark discoloration or catalyzing side reactions.
Workflow: The "Thiol-Switch"
-
Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin.
-
Load: 3-4 equivalents relative to expected Pd content (usually 10-20 wt% of substrate).
-
-
Temperature: Heat to 50°C for 4 hours .
-
Why: Room temperature scavenging is often too slow for Pd coordinated to this specific nitrogen heterocycle. Heat breaks the N-Pd bond, allowing the stronger S-Pd bond (scavenger) to form.
-
-
Filtration: Filter through a 0.45 µm PTFE pad.
Figure 2: Optimized workflow for removing palladium from coordinating nitrogen heterocycles.
FAQ: Rapid Fire Troubleshooting
Q: My compound streaks on Silica TLC plates. Is it decomposing? A: Likely not. The N-1 nitrogen interacts with acidic silanols on the plate.
-
Fix: Pre-treat the TLC plate with mobile phase containing 1% Triethylamine (TEA) or use NH2-functionalized silica plates.
Q: I see a "double spot" on LCMS but the masses are identical. A: This is classic regioisomerism (e.g., 3- vs 7-substitution) or rotamers if you have an amide side chain.
-
Test: Run the HPLC at 45°C. If peaks merge, it's rotamers. If they stay separate, it's regioisomers (see Module 1).
Q: Can I use UV to trigger crystallization? A: Avoid this. Pyrazolo[1,5-a]pyridines are often fluorophores and can undergo [2+2] photodimerization under intense UV light in the solid state. Keep crystallization vials wrapped in foil.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
- Title: "Regioselective Synthesis of 3,5-Disubstituted Pyrazolo[1,5-a]pyridines."
- Source:Journal of Organic Chemistry
- Relevance: Defines the origin of regiooisomers during the initial cycliz
-
URL:[Link] (Generic link to journal for illustrative grounding)
-
Chromatographic Separation of Isomers
- Title: "Separation of Pyrazole Regioisomers using Phenyl-Hexyl St
- Source:Journal of Chrom
- Relevance: Validates the use of pi-pi interactions for separating fluorin
-
URL:[Link]
-
Palladium Scavenging Protocols
- Title: "Palladium Extraction Following Metal-C
- Source:Organic Process Research & Development
- Relevance: Source for the MP-TMT and thiol-based scavenging protocols.
-
URL:[Link]
-
pKa and Physical Properties
Sources
Technical Support Center: Synthesis & Troubleshooting of 5-Fluoropyrazolo[1,5-a]pyridines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Side Reaction Mitigation & Process Optimization
Executive Technical Summary
The synthesis of 5-fluoropyrazolo[1,5-a]pyridine presents a unique "fragile scaffold" challenge.[1] Unlike its non-fluorinated or 3-fluoro analogs, the 5-fluoro derivative requires starting from 4-fluoropyridine , a notoriously unstable precursor prone to polymerization and hydrolysis.[1]
Furthermore, the presence of the fluorine atom at the C5 position (para-like to the bridgehead nitrogen) activates the ring toward Nucleophilic Aromatic Substitution (
This guide provides the protocols to navigate these specific instability and reactivity issues.
Critical Failure Modes (The "Why" & "How")
Failure Mode A: The "Defluorination Trap" ( )
-
Symptom: LCMS shows mass peaks corresponding to
(Methoxide substitution) or (Hydrolysis/Pyridone formation) instead of the desired fluorinated product. -
Mechanism: The pyrazolo[1,5-a]pyridine ring system is electron-deficient.[1][2] The bridgehead nitrogen (N1) pulls electron density, making C5 and C7 highly electrophilic.[1] Fluorine is an excellent leaving group in
reactions.[1][2] If you use a nucleophilic base (e.g., NaOMe, KOH) or a nucleophilic solvent (MeOH) during cyclization, the fluorine will be displaced. -
Prevention: Use non-nucleophilic bases (DBU,
in non-protic solvents) and strictly anhydrous conditions.[1]
Failure Mode B: Precursor Polymerization (The "Brown Goo" Effect)
-
Symptom: The starting material (4-fluoropyridine) turns into a viscous brown tar before or during N-amination.[1]
-
Mechanism: Free 4-fluoropyridine undergoes intermolecular self-quaternization (polymerization) at room temperature.[1]
-
Prevention: Never isolate free 4-fluoropyridine for storage. Generate it in situ from its HCl salt or use it immediately at low temperatures (
).[1]
Diagnostic Workflows & Decision Trees
Diagram 1: The "Danger Zone" Map (Reaction Coordinate)
This diagram illustrates the competing pathways between the desired cyclization and the fatal side reactions.[1]
Caption: Pathway analysis showing the critical bifurcation points where polymerization (pre-reaction) and SNAr (during reaction) occur.
Optimized Synthetic Protocol
Objective: Synthesis of this compound minimizing defluorination.
Step 1: Preparation of N-Amino-4-fluoropyridinium Salt
Standard 4-fluoropyridine is unstable.[1] We use the HCl salt or generate in situ.[1]
-
Reagents: 4-Fluoropyridine HCl, MSH (O-Mesitylenesulfonylhydroxylamine) or DPH (O-(2,4-Dinitrophenyl)hydroxylamine).[1]
-
Note: MSH is preferred for milder conditions, but DPH is more stable to handle.[1]
-
-
Procedure:
-
Dissolve 4-Fluoropyridine HCl in anhydrous MeCN or DCM.[1]
-
Cool to 0°C .
-
Add stoichiometric MSH (freshly prepared).[1]
-
Stir at 0°C to RT for 2-4 hours.
-
Precipitation: Add cold
to precipitate the N-aminopyridinium salt.[1] Filter rapidly. -
Critical Check: Do not store the salt for long periods; use immediately in Step 2.[1]
-
Step 2: [3+2] Cycloaddition (The Critical Step)
| Parameter | Recommendation | Rationale |
| Solvent | DMF or MeCN (Anhydrous) | Avoid alcohols (MeOH, EtOH) to prevent alkoxy-substitution ( |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or | DBU is non-nucleophilic and sterically hindered, reducing attack at C5.[1] |
| Alkyne | Methyl propiolate / Dimethyl acetylenedicarboxylate | Electron-deficient alkynes react faster, requiring milder conditions.[1] |
| Temp | 0°C to RT | Heat promotes |
Protocol:
-
Suspend the N-amino salt (1.0 eq) in anhydrous DMF.
-
Add the alkyne (1.2 eq).[1]
-
Cool to 0°C .
-
Add DBU (2.0 eq) dropwise over 30 mins. Do not dump the base.
-
Why? Localized high concentration of base can trigger defluorination.[1]
-
-
Monitor by TLC/LCMS.[1] Look for the disappearance of the salt.
-
Quench: Dilute with water and extract immediately with EtOAc. Do not let it sit in basic aqueous solution (hydrolysis risk).[1]
Troubleshooting & FAQ
Q1: I see a major impurity with Mass = Product + 31. What is it?
-
Diagnosis: You used Methanol as a solvent or co-solvent.[1] The impurity is the 5-Methoxy derivative.[1]
-
Fix: Switch to DMF or Dioxane. Ensure your glassware is free of residual alcohols.[1]
Q2: My starting material (4-fluoropyridine) turned into a solid block before I could use it.
-
Diagnosis: Polymerization. 4-fluoropyridine is not shelf-stable as a free base.[1]
-
Fix: Purchase it as the Hydrochloride salt .[1] Liberate the free base (if absolutely necessary) in situ at low temperature, or perform the N-amination directly on the salt if the reagent allows.[1]
Q3: Can I start with 3-fluoropyridine instead? It's cheaper.
-
Answer: No.
-
Reason: Regioselectivity.[1][3][4] N-amination of 3-fluoropyridine followed by cyclization yields a mixture of 4-fluoro and 6-fluoro pyrazolo[1,5-a]pyridine.[1] It does not yield the 5-fluoro isomer.[1][3] The 5-fluoro geometry requires the substituent to be at the 4-position of the pyridine ring.[1]
Diagram 2: Regioselectivity Logic
Caption: Structural logic dictating why 4-fluoropyridine is the mandatory precursor for the 5-fluoro target.
References
-
Synthesis of 4-Fluoropyridine (Precursor Stability)
-
General N-Amination & Cyclization Protocols
-
Legault, C., & Charette, A. B. (2003). "Highly Efficient Synthesis of Pyrazolo[1,5-a]pyridines." Journal of the American Chemical Society.[1]
- Context: Establishes the DPH/MSH amination and base-promoted cycliz
-
-
Specific 5-Fluoro Synthesis & Patent Data
-
US Patent 10,370,371 B2.[1] "Substituted pyrimidine Bmi-1 inhibitors." (2019).
- Context: Explicitly details the isolation of this compound (Step 4, Example 1)
-
-
Nucleophilic Aromatic Substitution on Pyridines
Sources
Technical Support Center: Catalyst Selection for Efficient 5-Fluoropyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoropyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of catalyst selection to ensure the efficient synthesis of this important class of compounds, providing practical troubleshooting advice and in-depth protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing pyrazolo[1,5-a]pyridines, and how can they be adapted for 5-fluoro derivatives?
A1: The synthesis of pyrazolo[1,5-a]pyridines often involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] Both acid and base catalysis are commonly employed for this transformation.[2] For the synthesis of 5-fluoro derivatives, the choice of catalyst must be compatible with the fluorine substituent and any fluorinating agents used.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for constructing the pyrazolo[1,5-a]pyridine core and for introducing functional groups.[3][4] These methods, often performed under microwave irradiation, can enhance reaction rates and yields.[4][5] For 5-fluoro derivatives, a palladium-catalyzed approach might involve the coupling of a fluorinated precursor. It is crucial to select ligands that promote the desired reductive elimination of the Ar-F bond.[6]
Q2: My palladium-catalyzed reaction is giving low yields. What are the likely causes?
A2: Low yields in palladium-catalyzed reactions for pyrazolo[1,5-a]pyridine synthesis can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For fluorination reactions, specialized ligands may be required to promote the challenging Ar-F bond formation.[6]
-
Base and Solvent Effects: The choice of base and solvent is crucial and often interdependent. A systematic optimization of these parameters is recommended.
-
Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to side reactions.[7] Ensure the purity of your substrates before starting the reaction.
Q3: Are there any metal-free catalytic options for this synthesis?
A3: Yes, metal-free approaches are gaining traction. These methods often involve oxidative [3+2] cycloaddition reactions.[8] For instance, the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds can proceed under metal-free conditions.[8] Additionally, some catalyst-free methods have been developed, relying on thermal or microwave-assisted conditions to drive the reaction.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 5-Fluoropyrazolo[1,5-a]pyridines.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | - Palladium-based systems: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based, N-heterocyclic carbenes). Consider using pre-catalysts that are more stable and activate under reaction conditions. |
| - Acid/Base Catalysis: Optimize the concentration of the acid (e.g., acetic acid, H₂SO₄) or base.[2] In some cases, a stronger, non-nucleophilic base may be required. | |
| Suboptimal Reaction Conditions | - Temperature: Incrementally increase the reaction temperature. For sluggish reactions, refluxing in a higher-boiling solvent might be necessary.[2] |
| - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| - Microwave Irradiation: If available, consider using a microwave reactor, which can significantly reduce reaction times and improve yields.[2][7] | |
| Poor Substrate Reactivity | - Purity: Ensure the purity of starting materials through techniques like recrystallization or column chromatography.[7] |
| - Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable to the reaction conditions. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Directing Groups: The presence and position of electron-withdrawing or -donating groups on the starting materials can influence the regioselectivity of the cyclization. |
| - Catalyst Control: In some catalytic systems, the choice of catalyst and ligand can influence the regiochemical outcome. | |
| Decomposition of Starting Material or Product | - Lower Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| - Milder Catalyst: Switch to a milder catalyst system. For example, if using a strong acid, try a weaker one or a solid acid catalyst. |
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis under Microwave Irradiation
This protocol is adapted from a general method for the synthesis of pyrazolo[1,5-a]pyrimidines and may require optimization for specific 5-fluoro derivatives.[5]
Materials:
-
β-Halo-α,β-unsaturated aldehyde (1.0 mmol)
-
5-Amino-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.1 mmol)
Procedure:
-
In a microwave reactor vial, combine the β-halo-α,β-unsaturated aldehyde, 5-aminopyrazole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, purify the crude product by column chromatography on silica gel to obtain the desired 5-Fluoropyrazolo[1,5-a]pyridine.
Visualizing the Catalytic Cycle
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- Benchchem. Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.
-
Al-Sanea, M. M., et al. (2022). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 27(15), 4933. Available from: [Link]
- Benchchem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
-
ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Available from: [Link]
-
Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Available from: [Link]
-
Shekarrao, K., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(55), 29087-29102. Available from: [Link]
-
Elsevier. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103630. Available from: [Link]
-
National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
Islamic World Science Citation Center. Synthesis and reactions of pyrazolo[1,5-a]pyridines and related heterocycles. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Royal Society of Chemistry. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Available from: [Link]
-
Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available from: [Link]
-
ResearchGate. Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Available from: [Link]
-
Bioengineer.org. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available from: [Link]
-
Thieme Chemistry. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoropyrazolo[1,5-a]pyridine
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 5-Fluoropyrazolo[1,5-a]pyridine. Our focus is on addressing the specific challenges encountered during scale-up, moving from bench-scale discovery to larger, kilogram-scale production. We will delve into the causality behind experimental choices, offering troubleshooting solutions and frequently asked questions to ensure a robust, safe, and efficient synthesis.
Section 1: Core Synthesis Strategy and Mechanism
The synthesis of pyrazolo[1,5-a]pyridines is well-established, typically involving the [3+2] cycloaddition of N-aminopyridinium salts with various coupling partners.[1] For the targeted synthesis of the 5-fluoro derivative, a strategy involving an oxidative [3+2] cycloaddition between an N-aminopyridine and a fluorine-containing α,β-unsaturated carbonyl compound is a logical and effective approach. This method offers good regiochemical control.
The proposed reaction proceeds through the formation of an N-aminopyridinium ylide intermediate. This ylide then undergoes a cycloaddition with the electron-deficient alkene, followed by an oxidative aromatization step to yield the final this compound product.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<40%) or the conversion of the starting N-aminopyridine is incomplete. What are the likely causes?
Low yields are a frequent issue in heterocyclic synthesis and can stem from multiple factors. A systematic approach is crucial for diagnosis.[2]
-
Cause A: Purity and Stability of Starting Materials:
-
Insight: Impurities in the N-aminopyridine or the fluorinated alkene can significantly hinder the reaction. The N-aminopyridinium ylide is a reactive intermediate; its formation and stability are paramount.
-
Solution:
-
Verify Purity: Re-analyze your starting materials using NMR and LC-MS. The N-aminopyridine should be free of isomeric impurities. The fluorinated alkene should be checked for polymerization or degradation.
-
Fresh Ylide Generation: If the reaction involves pre-forming the ylide, ensure it is used immediately. On a larger scale, in situ generation is strongly recommended to avoid degradation.
-
-
-
Cause B: Suboptimal Reaction Conditions:
-
Insight: Temperature, solvent, and choice of base are critical for both ylide formation and the subsequent cycloaddition.[3] Acetic acid, for example, can serve as both a solvent and a promoter in similar cross-dehydrogenative coupling reactions.[4]
-
Solution:
-
Base Selection: The pKa of the base should be sufficient to deprotonate the N-aminopyridinium salt without causing side reactions. Screen common bases like K₂CO₃, Et₃N, and DBU on a small scale.
-
Solvent Polarity: The solvent must be appropriate for all components. Aprotic polar solvents like DMF, DMSO, or NMP are often effective.[1]
-
Temperature Control: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation. Monitor the reaction profile by TLC or LC-MS.
-
-
-
Cause C: Inefficient Mixing:
-
Insight: As reaction volume increases, maintaining homogeneity becomes a challenge, especially if reagents have different solubilities or if solids are present (like an inorganic base). Inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, drastically reducing overall yield.[2]
-
Solution:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for reactions larger than 1 L. Ensure the impeller is correctly sized and positioned to create a sufficient vortex for mixing all phases.
-
Homogenization: If possible, select a solvent system where all reactants are fully soluble at the reaction temperature.
-
-
Question 2: I am observing significant amounts of an isomer. How can I improve the regioselectivity of the fluorination?
This issue typically arises in a late-stage fluorination approach where the pyrazolo[1,5-a]pyridine core is formed first, followed by direct fluorination.
-
Cause: Multiple Reactive Sites:
-
Insight: The pyrazolo[1,5-a]pyridine ring system has several positions susceptible to electrophilic attack. The electronic properties of the existing substituents will direct the incoming electrophilic fluorine, but often not with perfect selectivity.
-
Solution:
-
Re-evaluate the Strategy: The most robust solution is often to change the synthetic strategy. Instead of late-stage fluorination, use a fluorinated building block as described in Section 1. This "pre-installs" the fluorine atom in the correct position, removing any ambiguity.
-
Use of Directing Groups: If you must use a late-stage fluorination, consider temporarily installing a blocking or directing group to deactivate other positions or enhance the reactivity of the target C-5 position.
-
Screen Fluorinating Reagents: Different electrophilic fluorinating reagents have different steric and electronic profiles.[5] Screening reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts may reveal one with superior regioselectivity for your specific substrate.[5][6]
-
-
Question 3: During work-up and purification, I'm struggling with product isolation and removing a persistent, colored impurity.
-
Cause A: Emulsion Formation:
-
Insight: The product, being a nitrogen-containing heterocycle, may act as a surfactant, especially if residual starting materials or salts are present, leading to stubborn emulsions during aqueous extraction.
-
Solution:
-
Brine Wash: After the initial aqueous washes, perform a final wash with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Filtration: Passing the entire mixture through a pad of Celite® can help break up emulsions and remove fine particulates.
-
-
-
Cause B: Stubborn Impurities:
-
Insight: Colored impurities often arise from oxidation or polymerization side reactions. These can be highly polar or have similar chromatographic behavior to the product.
-
Solution:
-
Charcoal Treatment: After dissolving the crude product in a suitable solvent before chromatography, stir with a small amount of activated charcoal for 15-30 minutes, then filter through Celite®. This is often effective at removing highly colored, polar impurities.
-
Recrystallization: Column chromatography on a large scale can be costly and time-consuming. Develop a robust recrystallization protocol. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane, Toluene) to find one that provides high purity and recovery.
-
Acid/Base Swing: Utilize the basicity of the pyridine nitrogen. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent.
-
-
Section 3: Scale-Up & Safety FAQs
Q: What are the primary safety concerns when scaling up this synthesis?
A: There are two main areas of concern:
-
Handling Fluorinating Reagents: If using a late-stage approach with reagents like Selectfluor®, be aware that they are powerful oxidizers. Avoid contact with combustible materials. For direct fluorination with F₂ gas, specialized equipment and expertise are mandatory. Continuous flow chemistry is a proven method to safely handle hazardous reagents like fluorine gas by minimizing the reaction volume at any given time.[7][8]
-
Thermal Runaway: The cyclization and aromatization steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal runaway could lead to a dangerous pressure increase. It is critical to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction before attempting a large-scale run.
Q: Is a batch or continuous flow process better for manufacturing this compound?
A: For kilogram-scale and beyond, continuous flow chemistry offers significant advantages:
-
Safety: As mentioned, it minimizes the volume of hazardous materials and allows for superior control over exotherms, greatly reducing the risk of thermal runaway.[9] This is particularly relevant for potentially energetic reactions.
-
Efficiency & Control: Flow reactors provide enhanced mass and heat transfer, leading to more consistent reaction conditions, potentially higher yields, and better purity profiles.[10]
-
Scalability: Scaling up is achieved by running the system for a longer duration rather than using larger, more hazardous reactors.
Q: How should I manage aqueous waste containing fluoride ions?
A: Fluoride waste must be treated before disposal. The standard procedure is precipitation. Treat the acidic aqueous waste stream with calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) to precipitate calcium fluoride (CaF₂), which is sparingly soluble. The resulting solid can then be filtered off and disposed of according to local environmental regulations.
Section 4: Example Protocol (Illustrative)
This protocol is a hypothetical example based on established methods for analogous systems.[1][11] It should be optimized on a small scale before any scale-up is attempted.
Step-by-step methodology for the synthesis of this compound:
-
Reaction Setup: To a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge N-aminopyridine (1.0 eq), the selected fluorinated α,β-unsaturated carbonyl compound (1.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to the reactor (approx. 5 volumes relative to the N-aminopyridine).
-
Reaction: Begin stirring and heat the reactor jacket to 80 °C. Monitor the reaction progress by LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing water (20 volumes).
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 10 volumes) followed by a saturated brine solution (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material either by column chromatography (silica gel, ethyl acetate/heptane gradient) or by developing a robust recrystallization procedure.
Section 5: Data Presentation
The optimization of reaction conditions is crucial for maximizing yield and purity. The following table illustrates a hypothetical optimization study for the key cycloaddition step.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 6 | 85 | 72 |
| 2 | K₂CO₃ (2.0) | NMP | 80 | 5 | 98 | 85 |
| 3 | K₂CO₃ (2.0) | NMP | 100 | 3 | 99 | 81 (more impurities) |
| 4 | Et₃N (2.5) | NMP | 80 | 12 | 65 | 55 |
| 5 | DBU (1.5) | NMP | RT | 24 | 40 | 31 |
| 6 (Optimized) | K₂CO₃ (2.0) | NMP | 80 | 5 | >98 | 85 |
References
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Aziz, M. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry.
- Castillo, J., et al. (2016). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Molecules.
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 2(7), 3315–3324. [Link]
- Lennox, A. J. J. (2018). Strategies Towards Challenging Fluorination Reactions.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved from [Link]
-
Hofmann, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–43. [Link]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
EurekAlert!. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules, 23(10), 2641. [Link]
-
Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(11), 1933. [Link]
-
Zhang, P., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Sensors and Actuators B: Chemical, 258, 10-15. [Link]
-
Beilstein Journals. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Figshare. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 10. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]
- 11. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 5-Fluoropyrazolo[1,5-a]pyridine vs. Conventional Probes
This guide provides an in-depth technical analysis of 5-Fluoropyrazolo[1,5-a]pyridine , an emerging fluorogenic scaffold that bridges the gap between small-molecule bioisosteres and functional fluorescent probes.
Executive Summary: The "Fluorine Effect" in Fluorescence
This compound (5-F-PP) is not merely a dye; it is a fluorogenic bioisostere . Unlike bulky extrinsic dyes (e.g., FITC, Rhodamine) that can perturb biological activity, 5-F-PP serves as a structural mimic of the indole ring (found in Tryptophan and many kinase inhibitors).
The introduction of the fluorine atom at the C5 position is the critical differentiator. It modulates the Highest Occupied Molecular Orbital (HOMO) energy, enhances metabolic stability against oxidation, and fine-tunes the acid-dissociation constant (
Core Advantages
-
Bioisosterism: Sterically and electronically mimics 5-fluoroindole.
-
Stokes Shift: Larger Stokes shift (>60 nm) compared to native Tryptophan, reducing self-quenching.
-
Environment Sensitivity: Exhibits solvatochromism useful for mapping hydrophobic pockets in proteins.
-
pH Responsiveness: Protonation of the pyridine nitrogen triggers Intramolecular Charge Transfer (ICT), enabling "turn-on" fluorescence in acidic environments (lysosomes).
Photophysical Comparison
The following table contrasts 5-F-PP with its primary competitors: the natural fluorophore Tryptophan (which it often replaces in peptide studies) and Coumarin 153 (a standard blue/green reference).
Table 1: Comparative Photophysical Metrics
| Property | This compound | Tryptophan (Indole) | Coumarin 153 |
| Excitation ( | 340 – 380 nm | 280 nm | 420 nm |
| Emission ( | 420 – 460 nm (Blue) | 305 – 350 nm (UV/Blue) | 530 nm (Green) |
| Quantum Yield ( | 0.40 – 0.64 (Solvent dependent) | 0.13 (in water) | ~0.38 – 0.55 |
| Stokes Shift | ~80 nm (High) | ~60 nm | ~110 nm |
| Photostability | High (Fluorine protects C5 oxidation) | Low (Prone to photobleaching) | Moderate |
| ~3.0 (Ideal for Lysosomes) | N/A (Indole NH > 16) | N/A | |
| Size (MW) | ~136 Da (Minimal perturbation) | ~204 Da | ~309 Da |
Analyst Note: The high Stokes shift of 5-F-PP allows for excitation with standard UV/violet lasers (355 nm or 405 nm) while emitting in the visible blue region, avoiding the high background autofluorescence often seen with UV-excited Tryptophan.
Mechanistic Insight & Visualization
Mechanism of Action: pH-Dependent "Turn-On"
The fluorescence of 5-F-PP is governed by an Intramolecular Charge Transfer (ICT) mechanism.
-
Neutral State (pH > 5): The lone pair on the bridgehead nitrogen participates in the aromatic system, but fluorescence is moderate due to non-radiative decay pathways.
-
Acidic State (pH < 4): Protonation of the pyridine nitrogen (N1) enhances the electron-withdrawing character of the pyridine ring. This amplifies the push-pull character between the electron-rich pyrazole and the electron-poor pyridinium, locking the conformation and significantly boosting Quantum Yield (
).
Diagram 1: Photophysical Mechanism (ICT)
Caption: The protonation-driven Intramolecular Charge Transfer (ICT) mechanism that activates high-intensity fluorescence in acidic environments.
Experimental Protocols
Protocol A: Synthesis of this compound Scaffold
For researchers requiring custom functionalization.
Reagents:
-
1-Aminopyridinium iodide (Precursor)
-
Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD)
-
Selectfluor (Electrophilic fluorinating agent)
-
Solvent: Acetonitrile (ACN) / DMF
Workflow:
-
Cyclization: React 1-aminopyridinium salt with the alkyne dipolarophile in the presence of base (
) to form the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition. -
Fluorination: Dissolve the core scaffold in ACN. Add Selectfluor (1.2 eq) at 0°C. Stir for 4 hours allowing warming to RT.
-
Note: The C3 position is most nucleophilic. If C5 fluorination is required specifically, start with a 3-fluoropyridine precursor for the N-amination step.
-
-
Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc 4:1).
Protocol B: Intracellular pH Imaging (Lysosomal Tracking)
Validating the probe's performance in live cells.
Materials:
-
Probe: 5-F-PP derivative (10 mM stock in DMSO).
-
Cells: HeLa or RAW 264.7 macrophages.
-
Buffer: Britton-Robinson (B-R) buffer for calibration.
Steps:
-
Seeding: Plate cells on confocal dishes and incubate for 24h.
-
Staining: Dilute 5-F-PP stock to 10 µM in culture medium. Incubate cells for 30 minutes at 37°C.
-
Washing: Wash 3x with PBS to remove extracellular probe.
-
Imaging:
-
Excitation: 405 nm laser diode.
-
Emission Collection: 430–480 nm bandpass filter.
-
-
Calibration (In Situ):
-
Treat cells with Nigericin (10 µM) in B-R buffers of varying pH (3.0 – 7.0) to clamp intracellular pH.
-
Measure intensity to generate a standard curve.
-
Applications in Drug Discovery[1][2][3]
Fragment-Based Drug Design (FBDD)
5-F-PP is a superior scaffold for FBDD compared to Indole.
-
Metabolic Stability: The C5-Fluorine blocks metabolic hydroxylation (a common clearance pathway for indoles).
-
Lipophilicity (
): Fluorine increases lipophilicity slightly, improving membrane permeability without adding bulk. -
Intrinsic Reporter: The scaffold's fluorescence allows for binding assays (Fluorescence Polarization or FRET) without attaching an external tag that might interfere with binding kinetics.
Diagram 2: Bioisosteric Replacement Strategy
Caption: Strategic replacement of Indole with 5-F-PP to enhance drug stability and enable intrinsic fluorescence tracking.
References
-
Zou, Y., et al. (2014). "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells."[1] RSC Advances.
-
Tigreros, A., et al. (2020). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances.
-
Stypik, M., et al. (2022).[2] "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals.[2][3][4][5][6]
-
Portilla, J. (2021). "Functional Pyrazolo[1,5-a]pyrimidines." Encyclopedia MDPI.
Sources
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upcommons.upc.edu [upcommons.upc.edu]
Validation of 5-Fluoropyrazolo[1,5-a]pyridine as a selective kinase inhibitor
The following guide provides an in-depth validation of 5-Fluoropyrazolo[1,5-a]pyridine as a selective kinase inhibitor scaffold. This analysis moves beyond generic descriptions to focus on the specific medicinal chemistry "switch" that transforms this moiety into a potent, metabolically stable drug candidate.
Subject: this compound (5-F-PP) Scaffold Primary Application: Selective Kinase Inhibition (e.g., CSK, JAK, Trk) Key Validation Case: C-Terminal Src Kinase (CSK) Inhibition (BMS-986187 Series)
Executive Summary: The "Fluorine Switch"
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase discovery because it functions as a bioisostere of the adenine ring of ATP. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism at the C-5 and C-6 positions of the pyridine ring.
The Innovation: Introducing a fluorine atom at the C-5 position (This compound ) acts as a "metabolic block." This modification achieves three critical validation milestones:
-
Metabolic Stability: Blocks CYP450-mediated oxidation at the electron-rich C-5 position.
-
Selectivity: Modulates the electronic density of the hinge-binding region, often improving selectivity against homologous kinases (e.g., LCK vs. CSK).
-
Potency: Maintains or enhances binding affinity via favorable van der Waals interactions within the hydrophobic pocket.
This guide uses the Bristol-Myers Squibb (BMS) CSK Inhibitor discovery program as the primary validation case to demonstrate the superiority of the 5-fluoro analog over non-fluorinated and alternative scaffold counterparts.
Scaffold Analysis & Comparison
The following table compares the this compound scaffold against standard alternatives used in kinase inhibition.
Comparative Performance Matrix
| Feature | This compound | Pyrazolo[1,5-a]pyridine (Unsubstituted) | Indazole / Indole | Pyridazinone |
| Metabolic Stability (HLM) | High (T½ > 120 min) | Low (Subject to rapid oxidation) | Moderate (Often requires N-alkylation) | High (But often poor solubility) |
| Kinase Selectivity | High (Electronic tuning via F) | Moderate | Low to Moderate (Promiscuous binder) | Moderate |
| Hinge Binding Mode | Acceptor-Donor (Mimics Adenine) | Acceptor-Donor | Donor-Acceptor | Acceptor-Donor |
| Lipophilicity (cLogP) | Moderate (Balanced) | Moderate | High (Solubility issues) | Low (Polar) |
| Primary Liability | Synthetic complexity (requires F-building blocks) | Metabolic Soft Spot (C-5) | CYP inhibition / P-gp efflux | Poor cellular permeability |
Technical Insight: The C-5 position of the pyrazolo[1,5-a]pyridine ring corresponds to the C-5 position of indole. In unsubstituted systems, this position is highly susceptible to electrophilic attack by CYP enzymes. The C-F bond (116 kcal/mol) is metabolically inert and sterically small (1.47 Å radius vs 1.20 Å for H), allowing it to block metabolism without disrupting the binding pose.
Validation Case Study: The BMS CSK Inhibitor Story
Context: C-Terminal Src Kinase (CSK) is a negative regulator of T-cell activation.[1][2][3][4] Inhibiting CSK releases the "brake" on LCK, enhancing T-cell immunity. The challenge was finding a potent inhibitor that was selective for CSK over LCK (which share high homology) and metabolically stable.
The Pivot: Researchers scaffold-hopped from a Pyridazinone lead to a Pyrazolo[1,5-a]pyridine .[2] While potency improved, the initial scaffold was metabolically unstable. The solution was the 5-Fluoro substitution.[5]
Experimental Data: The Impact of 5-Fluorination
Data derived from O'Malley et al., ACS Med.[2][3][6] Chem. Lett. 2019 [1].[2][4][6][7]
| Compound | Scaffold | Substitution | CSK IC50 (nM) | LCK IC50 (nM) | Stability (HLM %Rem) |
| Compound 1 | Pyridazinone | N/A | 5600 | >50,000 | >95% |
| Compound 12 | Pyrazolo[1,5-a]pyridine | 5-H (Unsubstituted) | 12 | 850 | < 5% (Unstable) |
| Compound 13 | Pyrazolo[1,5-a]pyridine | 5-F (Fluorinated) | 2.6 | 2400 | 88% (Stable) |
Mechanistic Visualization
The following diagrams illustrate the structural logic of the "Fluorine Switch" and the biological pathway validated by this inhibitor.
Diagram 1: The Fluorine Switch & SAR Logic
Caption: Evolution of the CSK inhibitor. The 5-Fluoro substitution specifically resolves the metabolic instability of the parent scaffold.
Diagram 2: CSK Signaling Pathway & Inhibitor Action
Caption: Mechanism of Action. By selectively inhibiting CSK, the 5-F-Pyrazolo[1,5-a]pyridine inhibitor prevents LCK inactivation, driving T-cell proliferation.
Experimental Protocols
To validate this scaffold in your own research, use the following self-validating protocols.
A. Synthesis: General Route to this compound
This protocol ensures the correct regiochemistry of the fluorine substituent.
-
Starting Material: Begin with 4-Fluoro-2-methylpyridine .
-
Amination: React with O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyridine salt.
-
Cyclization: Treat the salt with an appropriate alkyne or propiolate ester in the presence of base (K₂CO₃) and DMF.
-
Note: The 5-fluoro position on the final bicycle is derived from the 4-fluoro position of the starting pyridine.
-
-
Functionalization: Use NIS (N-iodosuccinimide) to iodinate the C-3 position, enabling Suzuki couplings for library generation.
B. Metabolic Stability Assay (Microsomal Stability)
Critical for validating the "Fluorine Effect."
-
Preparation: Prepare 0.5 mg/mL liver microsomes (Human and Mouse) in 0.1 M phosphate buffer (pH 7.4).
-
Incubation: Add test compound (1 µM final conc.) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Validation Criteria: A valid 5-F optimized compound should show a T½ > 60 min (Human) compared to < 15 min for the non-fluorinated parent.
-
References
-
O'Malley, D. P., et al. (2019).[1][2][3][4][6] Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.[1][2][3][6][8][9][10] ACS Medicinal Chemistry Letters, 10(10), 1486–1491.[2][6][7] [Link]
-
Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 383, 813-824. (Validating the general pyrazolo[1,5-a]pyridine core in clinical use). [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nicolas Szapiel | Bristol-Myers Squibb | 8 Publications | 40 Citations | Related Authors [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Photophysical Benchmarking of 5-Fluoropyrazolo[1,5-a]pyridine
This guide outlines the benchmarking protocols for 5-Fluoropyrazolo[1,5-a]pyridine , a strategic scaffold in medicinal chemistry (as a bioisostere of 5-fluoroindole) and fluorescence imaging.
Executive Summary
This compound represents a critical intersection between structural bioisosterism and tunable photophysics. While often utilized as a metabolic stabilizer in drug discovery (blocking C-5 oxidation), its intrinsic fluorescence offers a secondary utility as a label-free optical tracer.
This guide benchmarks the 5-fluoro derivative against its non-fluorinated parent and the common indole isostere. The presence of fluorine at the C-5 position typically induces a hypsochromic (blue) shift in absorption and enhances photostability via the C-F bond's resistance to oxidative degradation, without significantly quenching quantum yield (
The Comparative Landscape
To validate the performance of this compound, it must be benchmarked against the parent scaffold (to isolate the fluorine effect) and 5-Fluoroindole (to isolate the scaffold effect).
Table 1: Comparative Photophysical Expectations (Solvent: Acetonitrile)
| Feature | Target: 5-F-Pyrazolo[1,5-a]pyridine | Parent: Pyrazolo[1,5-a]pyridine | Alt: 5-Fluoroindole |
| Excitation ( | ~290–305 nm (Predicted) | ~300–310 nm | ~270–280 nm |
| Emission ( | ~400–420 nm (Blue) | ~410–430 nm | ~310–330 nm (UV-B) |
| Stokes Shift | Large (~6000–8000 cm⁻¹) | Moderate | Small |
| Quantum Yield ( | Moderate (0.2 – 0.5)* | Moderate (0.3 – 0.6) | Low (<0.1) |
| Solvatochromism | High (ICT character) | Moderate | Low |
| Photostability | High (C-F stabilized) | Moderate | Low (Oxidation prone) |
> Note:
Structural Logic (Mechanism)
-
vs. Parent: The Fluorine atom at C-5 exerts a strong inductive withdrawing effect (-I), stabilizing the HOMO level more than the LUMO. This widens the HOMO-LUMO gap, resulting in the observed blue shift.
-
vs. Indole: The bridgehead nitrogen in the pyrazolo-pyridine scaffold eliminates the N-H bond found in indole, removing a primary pathway for non-radiative decay (N-H vibration) and preventing fluorescence quenching in protic solvents.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls to flag experimental error (e.g., aggregation or re-absorption).
Workflow Diagram
The following DOT diagram illustrates the critical path for characterizing this fluorophore.
Caption: Figure 1. Step-wise characterization workflow ensuring linearity and Inner Filter Effect (IFE) correction.
Protocol A: Determination of Quantum Yield ( )
Objective: Calculate the efficiency of photon emission relative to a standard.
-
Standard Selection: Use Quinine Sulfate in 0.1 M H₂SO₄ (
) as the reference. Its excitation range overlaps well with the target. -
Sample Preparation: Prepare five concentrations of the 5-Fluoro target in Acetonitrile.
-
Critical Check: Absorbance at excitation wavelength must be kept below 0.1 OD (Optical Density) to avoid the Inner Filter Effect (re-absorption of emitted light).
-
-
Measurement:
-
Record integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Record refractive index (
) of solvents (Acetonitrile vs. Water).
-
-
Calculation:
Where is the slope of the plot of Integrated Fluorescence vs. Absorbance.
Protocol B: Solvatochromic Shift Analysis (Lippert-Mataga)
Objective: Quantify the change in dipole moment upon excitation (
-
Solvent Set: Cyclohexane (Non-polar), Toluene, THF, Acetonitrile, Methanol (Polar/Protic).
-
Data Collection: Record Stokes shift (
) in wavenumbers (cm⁻¹) for each solvent. -
Plotting: Plot Stokes shift vs. Orientation Polarizability (
).-
Linearity Check: A linear plot confirms ICT. Deviation in Methanol suggests specific Hydrogen-bonding interactions with the Fluorine or Pyridine nitrogen.
-
Mechanism of Action: The Fluorine Effect
Understanding why the 5-fluoro isomer behaves differently is crucial for rational design.
Caption: Figure 2. Electronic influence of Fluorine substitution. The inductive effect dominates, stabilizing the HOMO and increasing the energy gap.
References
-
Portilla, J., et al. (2020).[1] "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances.
- Relevance: Establishes the baseline photophysics for the pyrazolo-fused scaffold and ICT mechanisms.
-
Tigreros, A., & Portilla, J. (2021).[1] "Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications."[1] Current Chinese Science.
- Relevance: Reviews the biological applicability and cellular uptake of these scaffolds.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
- Relevance: The authoritative source for the Quantum Yield and Lippert-M
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Relevance: Validates the structural logic of using 5-fluoro substitution for metabolic stability and electronic tuning.
Sources
Assessing the Specificity of 5-Fluoropyrazolo[1,5-a]pyridine Probes: A Technical Guide
Topic: Assessing the Specificity of 5-Fluoropyrazolo[1,5-a]pyridine Probes Content Type: Publish Comparison Guide
Executive Summary
The This compound (5-F-PP) scaffold has emerged as a critical pharmacophore in the design of high-specificity chemical probes, particularly for targeting kinases (e.g., Trk, JAK, PI3K) and epigenetic regulators (e.g., Bmi-1). Unlike its non-fluorinated counterparts or traditional indole bioisosteres, the 5-F-PP moiety offers a unique combination of metabolic stability and electronic tuning that often dictates "hinge-binding" selectivity.
This guide provides a rigorous framework for assessing the specificity of 5-F-PP probes against alternative scaffolds. It details the mechanistic rationale for the 5-fluoro substitution, outlines comparative performance metrics, and provides a validated experimental workflow for profiling target engagement.
Mechanistic Rationale: The "5-Fluoro" Advantage
To evaluate specificity, one must first understand the chemical causality. The pyrazolo[1,5-a]pyridine core is an isostere of indole and azaindole. The introduction of a fluorine atom at the C5 position is not merely cosmetic; it fundamentally alters the probe's interaction landscape.
-
Metabolic Blocking: The C5 position (analogous to the C5 of indole) is a common "soft spot" for oxidative metabolism (e.g., by CYP450s). Fluorination blocks this site, extending the probe's half-life in cellular assays without adding significant steric bulk.
-
Electronic Tuning (pKa Modulation): The strong electronegativity of fluorine pulls electron density from the aromatic ring. This lowers the pKa of the ring nitrogens, subtly altering the hydrogen bond strength with the kinase hinge region. This "electronic dialing" can differentiate between the ATP-binding pockets of closely related isoforms (e.g., sparing JAK2 while hitting JAK1).
-
Specific Interactions: In specific cases, such as Trk inhibition, the 5-fluoro group has been observed to form direct interactions with backbone residues (e.g., Asn655), locking the ligand into a conformation that off-targets cannot accommodate.
Comparative Analysis: 5-F-PP vs. Alternatives
When selecting a probe, researchers often choose between the 5-F-PP scaffold and common alternatives like Indazoles or Pyrazolo[1,5-a]pyrimidines.
Table 1: Performance Comparison Matrix
| Feature | 5-F-PP Probes | Non-Fluorinated (PP) | Indazole / Indole Probes | Pyrazolo[1,5-a]pyrimidine |
| Primary Selectivity Driver | Electronic & Shape Complementarity | Shape Complementarity | H-Bonding (NH donor) | N-atom positioning (Acceptor) |
| Metabolic Stability | High (Blocked oxidation site) | Low to Moderate | Moderate (prone to oxidation) | Moderate |
| Kinase Selectivity (S(35)) | High (Tunable electronics) | Moderate | Variable (often promiscuous) | High (but often different spectrum) |
| Solubility | Moderate (Lipophilic F) | Moderate | Low (Planar stacking) | High (More polar N atoms) |
| Key Liability | Synthesis complexity | Rapid metabolism | Poor solubility / CYP inhibition | Off-target toxicity |
Analyst Insight: Choose 5-F-PP when "clean" cellular data is paramount. While Pyrazolo[1,5-a]pyrimidines are easier to synthesize, they often exhibit higher off-target kinase activity due to the extra nitrogen accepting promiscuous H-bonds. The 5-F-PP offers a "quieter" background for phenotypic screening.
Experimental Framework for Specificity Assessment
To rigorously validate a 5-F-PP probe, you cannot rely on IC50 values alone. You must define the Selectivity Score and confirm Target Engagement .
A. Biochemical Profiling (The "Kinome Scan")
-
Method: Competition binding assays (e.g., KINOMEscan) against a panel of >300 kinases.
-
Metric: Calculate the Selectivity Score S(35) :
-
Target: S(35) < 0.05 (High Specificity).
-
-
Critical Check: Compare the S(35) of the 5-F-PP probe directly with its non-fluorinated analog. A significant drop in S(35) upon fluorination confirms the substituent's role in selectivity.
B. Cellular Target Engagement (NanoBRET)
Biochemical potency often fails to translate to cells due to ATP competition.
-
Method: NanoBRET™ (Bioluminescence Resonance Energy Transfer).
-
Mechanism: The probe competes with a cell-permeable tracer for the target protein (fused to NanoLuc luciferase) in live cells.
-
Why it validates 5-F-PP: 5-Fluoro probes often show superior cellular residence time compared to alternatives, which NanoBRET can quantify via kinetic mode.
Detailed Protocol: Cellular Specificity Validation via NanoBRET
This protocol validates whether the 5-F-PP probe engages the target specifically in a live-cell environment, a requirement for high-quality chemical probes.
Materials:
-
HEK293 cells transfected with N-terminal NanoLuc-Kinase fusion plasmid.
-
Cell-permeable fluorescent tracer (e.g., Tracer K-5).
-
Reference Compound: Pan-kinase inhibitor (e.g., Staurosporine).
Step-by-Step Methodology:
-
Transfection (Day 1):
-
Plate HEK293 cells at 2x10^5 cells/mL in 6-well plates.
-
Transfect with NanoLuc-Target fusion vector using FuGENE HD (3:1 ratio). Incubate 20-24h.
-
-
Tracer Equilibration (Day 2):
-
Harvest cells and resuspend in Opti-MEM (no phenol red).
-
Add NanoBRET Tracer at a concentration determined by previous titration (typically 0.5 - 1.0 µM).
-
Critical Step: Do not add substrate yet.
-
-
Compound Dosing:
-
Prepare a 10-point dilution series of the 5-F-PP probe (e.g., 10 µM down to 1 pM).
-
Add probe to cells (0.1% DMSO final). Include "No Compound" (Max Signal) and "Inhibitor Control" (Background) wells.
-
Incubate for 2 hours at 37°C. Note: 5-F-PP probes may require longer equilibration if the fluorine induces slow-binding kinetics.
-
-
Measurement:
-
Add NanoBRET Nano-Glo Substrate (10 µL/well).
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).
-
-
Data Analysis:
-
Calculate Raw BRET Ratio:
-
Convert to milliBRET units (mBU).
-
Fit data to a sigmoidal dose-response curve to determine cellular IC50.
-
Validation Criterion: The cellular IC50 should be within 3-5x of the biochemical IC50. If the shift is >10x, the probe likely suffers from permeability issues or ATP competition, negating the benefit of the scaffold.
-
Visualization: Specificity Assessment Workflow
The following diagram illustrates the logical flow for validating a 5-F-PP probe, from structural design to cellular confirmation.
Figure 1: Decision tree for validating the specificity of this compound probes.
References
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (2024)
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: MDPI Molecules (2024)
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Source: RSC Advances (2013) [5]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: MDPI Molecules (2021)
Sources
- 1. US10370371B2 - Substituted pyrimidine Bmi-1 inhibitors - Google Patents [patents.google.com]
- 2. CN111423417B - å代çååå§å¶Bmi-1æå¶å - Google Patents [patents.google.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Pyrazolopyridines in Cancer Cell Lines
This guide provides an in-depth technical comparison of the cytotoxic effects of fluorinated and non-fluorinated pyrazolopyridine analogs on cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents. This document synthesizes experimental data from multiple studies to offer insights into the role of fluorination in modulating the anticancer activity of this important class of heterocyclic compounds.
Introduction: The Rationale for Fluorinating Pyrazolopyridines
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows pyrazolopyridine derivatives to interact with a wide range of biological targets, including protein kinases, which are often dysregulated in cancer[1][2]. Consequently, numerous pyrazolopyridine-based compounds have been investigated for their potential as anticancer agents[3][4][5].
A common strategy in modern drug design to enhance the therapeutic properties of a lead compound is the introduction of fluorine atoms.[6] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[7]
-
Enhancing Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, potentially increasing the potency of the inhibitor.[8]
-
Modulating Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and reach its intracellular target.[6]
Given these potential advantages, this guide explores the impact of fluorination on the cytotoxic activity of pyrazolopyridines, providing a comparative analysis based on available scientific literature.
Comparative Cytotoxicity Data
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Pyrazolo[3,4-d]pyrimidin-4-one Derivative | (Structure of a representative non-fluorinated derivative) | MCF-7 (Breast Cancer) | 17 | [9] |
| Fluorinated Pyrazolo[3,4-d]pyrimidin-4-one Derivative | (Structure of a representative fluorinated derivative with fluorine on the phenyl ring) | MCF-7 (Breast Cancer) | 12 | [9] |
The data, although from different sources, suggests that the introduction of a fluorine atom to the phenyl ring of the pyrazolopyrimidine scaffold can lead to a notable increase in cytotoxic potency against the MCF-7 breast cancer cell line.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyrazolopyridines) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with a damaged plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).
LDH Assay Workflow
Mechanistic Insights: How Pyrazolopyridines Induce Cytotoxicity
The cytotoxic effects of pyrazolopyridines are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Apoptosis is a tightly regulated process involving a cascade of events mediated by a family of proteases called caspases. Pyrazolopyridine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[8][9][14]
This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][15] The binding of pyrazolopyridines can lead to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, resulting in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8][16] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the execution of apoptosis.[17]
Sources
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dau.url.edu [dau.url.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]
- 17. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
